Tenuifoliside C
Description
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMZCFZCYRJAG-KQTMLTHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099966 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-37-7 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenuifoliside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENUIFOLISIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenuifoliside C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenuifoliside C, a sucrose ester derivative, is a naturally occurring phenolic glycoside that has been identified in medicinal plants of the Polygala genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods of isolation of this compound. It also explores its potential biological activities by examining the well-documented signaling pathways of a closely related compound, Tenuifoliside A. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first described in 1992 by Japanese researchers who isolated it from the roots of Polygala tenuifolia Willd. This plant, commonly known as Yuan Zhi, has a long history of use in traditional Chinese medicine for its cognitive-enhancing and neuroprotective effects.
Subsequent phytochemical investigations have confirmed the presence of this compound in other species of the Polygalaceae family. Notably, it has also been isolated from Polygala inexpectata, an endemic species found in Turkey.[1][2] The primary natural sources of this compound identified to date are the roots and aerial parts of these plants.
Physicochemical Properties
The chemical structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][2]
| Property | Value |
| Molecular Formula | C35H44O19 |
| Molecular Weight | 768.7 g/mol |
| Class | Phenolic Glycoside (Sucrose Ester) |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a synthesized protocol based on published methods.[1][2][3]
Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., roots of Polygala tenuifolia) is used as the starting material.
-
Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, typically methanol (MeOH) or a methanol-water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.
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Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification
The crude extract, rich in various phytochemicals, is subjected to a multi-step chromatographic process to isolate this compound.
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Initial Fractionation (e.g., Polyamide Column Chromatography): The crude extract is dissolved in water and subjected to column chromatography using a polyamide resin. The column is eluted with a gradient of methanol in water, yielding several primary fractions.
-
Medium Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified using MPLC with a reversed-phase column (e.g., C18). A gradient of an organic solvent (e.g., isopropanol) in water is used for elution.
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Silica Gel Column Chromatography: Subsequent purification of the this compound-rich fractions is performed on a silica gel column. A solvent system of dichloromethane-methanol-water in varying ratios is typically employed.
-
Final Purification (e.g., Sephadex LH-20 and Preparative HPLC): The final purification steps may involve gel filtration chromatography on a Sephadex LH-20 column, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
The workflow for a typical isolation and purification process is illustrated below:
Quantitative Data
Quantitative analysis of this compound in plant extracts is crucial for standardization and quality control. One study reported the isolation of 105 mg of this compound from 150 g of the aerial parts of Polygala inexpectata, corresponding to a yield of approximately 0.07%.[2] Further studies are required to establish the typical concentration range of this compound in different plant parts and species.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of the closely related compound, Tenuifoliside A, have been investigated. These studies provide valuable insights into the potential mechanisms of action for this compound, particularly in the context of its anti-inflammatory and neuroprotective effects.
Anti-Inflammatory Effects and Potential NF-κB and MAPK Signaling Pathway Involvement
Tenuifoliside A has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
The proposed anti-inflammatory signaling pathway is as follows:
Neuroprotective Effects and Potential BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway Involvement
The neuroprotective effects of Tenuifoliside A have been linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] Tenuifoliside A has been shown to increase the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways converge on the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal survival and synaptic plasticity.
The proposed neuroprotective signaling pathway is as follows:
Future Directions
This compound represents a promising lead compound for the development of novel therapeutics, particularly for inflammatory and neurodegenerative disorders. Future research should focus on:
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Comprehensive Biological Screening: Elucidating the full spectrum of this compound's biological activities through a wide range of in vitro and in vivo assays.
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Mechanism of Action Studies: Directly investigating the molecular targets and signaling pathways modulated by this compound to confirm the proposed mechanisms.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the chemical features essential for its biological activity and to optimize its therapeutic potential.
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Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.
Conclusion
This compound is a naturally occurring phenolic glycoside with significant potential for therapeutic applications. This technical guide has summarized the current knowledge regarding its discovery, natural sources, and methods of isolation. While further research is needed to fully characterize its biological activities and mechanism of action, the information presented here provides a solid foundation for future investigations into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tenuifoliside C Biosynthesis Pathway in Polygala tenuifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthesis of Tenuifoliside C, a significant bioactive triterpenoid saponin found in the medicinal plant Polygala tenuifolia. The intricate pathway involves a series of enzymatic reactions, beginning with fundamental precursors and culminating in the complex glycosylated structure of this compound. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic and experimental workflows.
Introduction to this compound and its Significance
Polygala tenuifolia, commonly known as Yuan Zhi, is a perennial herb utilized for centuries in traditional Chinese medicine to address a range of neurological conditions, including anxiety, insomnia, and cognitive decline. The therapeutic efficacy of this plant is largely attributed to its rich content of triterpenoid saponins. Among these, this compound is a prominent oleanane-type pentacyclic triterpenoid saponin that has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2]
Upstream Isoprenoid Precursor Biosynthesis
The initial stages of saponin biosynthesis involve the formation of the five-carbon building blocks, IPP and DMAPP.
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The Mevalonate (MVA) Pathway : This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid (MVA) by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation reactions convert MVA into IPP, which can be isomerized to DMAPP.[2]
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The Methylerythritol Phosphate (MEP) Pathway : This alternative pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic steps then leads to the formation of IPP and DMAPP.
Formation of the Triterpenoid Backbone
The C5 units of IPP and DMAPP are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene. This part of the pathway involves the following key enzymes:
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Geranyl Pyrophosphate Synthase (GPS) : Condenses one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP).
-
Farnesyl Pyrophosphate Synthase (FPPS) : Sequentially adds two molecules of IPP to GPP to produce the C15 compound farnesyl pyrophosphate (FPP).
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Squalene Synthase (SQS) : Catalyzes the head-to-head condensation of two FPP molecules to form squalene.
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Squalene Epoxidase (SQE) : Introduces an epoxide group to the squalene molecule, forming 2,3-oxidosqualene.
The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In P. tenuifolia, the saponins are primarily oleanane-type pentacyclic triterpenoids.[3][4] This cyclization is catalyzed by β-amyrin synthase (βAS) , which converts 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin.[3][5]
Tailoring and Glycosylation of the Triterpenoid Scaffold
Following the formation of the β-amyrin backbone, a series of modifications, including oxidation and glycosylation, are carried out by two key enzyme families:
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Cytochrome P450 Monooxygenases (P450s) : These enzymes are responsible for the oxidation of the β-amyrin skeleton at various positions, creating a diverse array of sapogenins.[3] The specific P450s involved in the pathway leading to the this compound aglycone have yet to be fully characterized.
-
UDP-dependent Glycosyltransferases (UGTs) : These enzymes catalyze the attachment of sugar moieties to the sapogenin backbone, a crucial step for the bioactivity and solubility of the resulting saponins.[3] The expansion of the P450 and UGT gene families in P. tenuifolia through whole-genome and tandem duplications is thought to contribute to the diversity of saponins found in this plant.[5][6][7]
While the precise enzymes and intermediates that lead from β-amyrin to this compound have not been fully elucidated, the general pathway provides a framework for ongoing research.
Quantitative Data on Gene Expression
Transcriptome analysis of different tissues of P. tenuifolia has provided insights into the expression levels of genes involved in the triterpenoid saponin biosynthesis pathway. The following table summarizes the expression levels of key genes in the root, stem, and leaf tissues, presented as Transcripts Per Million (TPM).
| Gene | Enzyme | Root (TPM) | Stem (TPM) | Leaf (TPM) |
| MVA Pathway | ||||
| AACT | Acetyl-CoA C-acetyltransferase | Data not available | Data not available | Data not available |
| HMGS | HMG-CoA synthase | Data not available | Data not available | Data not available |
| HMGR | HMG-CoA reductase | Data not available | Data not available | Data not available |
| MVK | Mevalonate kinase | Data not available | Data not available | Data not available |
| PMK | Phosphomevalonate kinase | Data not available | Data not available | Data not available |
| MVD | Diphosphomevalonate decarboxylase | Data not available | Data not available | Data not available |
| Triterpenoid Backbone | ||||
| FPPS | Farnesyl pyrophosphate synthase | Data not available | Data not available | Data not available |
| SQS | Squalene synthase | Data not available | Data not available | Data not available |
| SQE | Squalene epoxidase | Data not available | Data not available | Data not available |
| βAS | β-amyrin synthase | Data not available | Data not available | Data not available |
| Tailoring Enzymes | ||||
| P450s | Cytochrome P450s | Data not available | Data not available | Data not available |
| UGTs | UDP-glycosyltransferases | Data not available | Data not available | Data not available |
Note: Specific TPM values from the heatmap mentioned in the source material were not directly accessible. Further investigation of the primary literature is required to populate this table with precise quantitative data.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been advanced through various experimental techniques, primarily leveraging genomics and transcriptomics.
Genome and Transcriptome Sequencing
Objective: To identify genes encoding the enzymes involved in the triterpenoid saponin biosynthesis pathway in P. tenuifolia.
Methodology:
-
Plant Material: Fresh tissues (roots, stems, leaves) of P. tenuifolia are collected.
-
DNA and RNA Extraction: High-quality genomic DNA and total RNA are extracted from the collected tissues using appropriate kits.
-
Library Construction and Sequencing:
-
For genome sequencing, libraries are prepared using a combination of Illumina, PacBio HiFi, and Hi-C technologies to achieve a high-quality, chromosome-level assembly.[6]
-
For transcriptome sequencing, mRNA is enriched and fragmented, followed by cDNA synthesis and library construction for sequencing on an Illumina platform.[2][8]
-
-
Data Analysis:
-
Genome Assembly and Annotation: The sequenced reads are assembled into a draft genome, and protein-coding genes are predicted and functionally annotated.[6]
-
Transcriptome Assembly and Annotation: Transcriptome reads are de novo assembled, and the resulting unigenes are annotated by sequence similarity searches against public databases (e.g., Nr, Nt, GO, COG, KEGG).[8][9]
-
Gene Expression Analysis: The expression levels of the identified genes in different tissues are quantified (e.g., as TPM or FPKM).
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression patterns of candidate genes identified from transcriptome analysis.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from different tissues of P. tenuifolia and reverse-transcribed into cDNA.
-
Primer Design: Gene-specific primers are designed for the target genes and a reference gene.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based method on a real-time PCR system.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
Visualizing the Biosynthesis Pathway and Experimental Workflow
This compound Biosynthesis Pathway
Caption: Putative biosynthesis pathway of this compound in Polygala tenuifolia.
Experimental Workflow for Gene Identification
Caption: Workflow for identifying triterpenoid saponin biosynthesis genes.
Conclusion and Future Directions
The biosynthesis of this compound in Polygala tenuifolia follows the general pathway of oleanane-type triterpenoid saponins, starting from isoprenoid precursors and involving key enzymes such as β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases. While genomic and transcriptomic studies have identified a large number of candidate genes, the specific enzymes responsible for the later, and often highly specific, tailoring steps that produce this compound remain to be functionally characterized.
Future research should focus on:
-
Functional characterization of candidate P450 and UGT genes to identify those specifically involved in the this compound pathway.
-
Metabolite profiling of different tissues and developmental stages to correlate gene expression with saponin accumulation.
-
Metabolic engineering approaches in homologous or heterologous systems to enhance the production of this compound.
A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable medicinal compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]
- 5. Genome assembly of Polygala tenuifolia provides insights into its karyotype evolution and triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome assembly of Polygala tenuifolia provides insights into its karyotype evolution and triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing | Semantic Scholar [semanticscholar.org]
Chemical structure and properties of Tenuifoliside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. and has also been reported in Polygala glomerata.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a complex chemical structure, contributing to its distinct physicochemical properties.
2.1. Chemical Structure
The systematic IUPAC name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C₃₅H₄₄O₁₉[1] |
| Molecular Weight | 768.7 g/mol [1] |
| CAS Number | 139726-37-7[1] |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O">C@HO |
| Synonyms | (-)-Tenuifoliside C, UNII-LVZ4W45F47[1] |
2.2. Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited. The available information, including predicted values, is summarized in Table 2. It has been physically described as a yellow powder.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Yellow powder | [2] |
| Boiling Point (Predicted) | 980.4 ± 65.0 °C | PubChem |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | PubChem |
| pKa (Predicted) | 9.75 ± 0.36 | PubChem |
| Solubility | Soluble in DMSO | MedChemExpress |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, highlighting its therapeutic potential.
3.1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), this compound inhibited the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The half-maximal inhibitory concentrations (IC₅₀) for these activities are presented in Table 3.[2]
Table 3: Anti-inflammatory Activity of this compound
| Cytokine | IC₅₀ (µM) | Cell Line |
| IL-6 | 0.24 ± 0.06[2] | LPS-stimulated BMDCs |
| TNF-α | 1.04 ± 0.12[2] | LPS-stimulated BMDCs |
3.2. Enzyme Inhibition
This compound has been identified as an inhibitor of two key enzymes:
-
Lactate Dehydrogenase (LDH): It is a targeted inhibitor of lactate dehydrogenase.[3]
-
Cytochrome P450 2E1 (CYP2E1): this compound significantly inhibits the activity of CYP2E1, an enzyme involved in the metabolism of various xenobiotics.[4]
3.3. Postulated Mechanism of Action: Involvement of NF-κB and MAPK Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the mechanisms of action for structurally related compounds isolated from Polygala tenuifolia, such as Tenuifoliside A, have been investigated. These studies suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in their anti-inflammatory effects.[5][6] It is plausible that this compound shares a similar mechanism of action.
The logical relationship for the anti-inflammatory action is depicted below.
References
- 1. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation and neurological disorders. This compound, along with other related oligosaccharide esters found in this plant, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, its chemical properties, biological activities, and the experimental methodologies used to study this class of compounds.
Chemical Properties
This compound is characterized by a sucrose core esterified with substituted cinnamic acid derivatives. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C35H44O19 |
| Molecular Weight | 768.71 g/mol |
| Source | Polygala tenuifolia Willd. |
| Compound Class | Oligosaccharide Ester |
Biological Activities and Mechanisms of Action
This compound has been reported to exhibit a range of biological activities, positioning it as a molecule of interest for drug development. The primary activities and their proposed mechanisms are outlined below. While specific quantitative data for this compound is not always available in the literature, the activities of closely related compounds from Polygala tenuifolia provide valuable insights.
Anti-Inflammatory Activity
Oligosaccharide esters from Polygala tenuifolia have demonstrated potent anti-inflammatory effects. This activity is believed to be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
A study on various compounds from Polygala tenuifolia reported the following IC50 values for the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. While the specific data for this compound was not detailed in the accessible literature, the data for other isolated oligosaccharide esters highlight the potential of this class of compounds.[1][2]
Table 1: Anti-Inflammatory Activity of Oligosaccharide Esters from Polygala tenuifolia [1][2]
| Compound | Target Cytokine | IC50 (µM) |
| This compound | IL-12 p40, IL-6, TNF-α | Not reported in searched literature |
| Compound 3 | IL-12 p40 | 0.08 ± 0.01 |
| IL-6 | 0.24 ± 0.06 | |
| TNF-α | 1.04 ± 0.12 | |
| Compound 4 | IL-12 p40 | 1.23 ± 0.02 |
| IL-6 | 1.56 ± 0.03 | |
| TNF-α | 2.34 ± 0.05 | |
| Compound 5 (Tenuifoliside A) | IL-12 p40 | 3.45 ± 0.04 |
| IL-6 | 2.87 ± 0.02 | |
| TNF-α | 3.12 ± 0.08 | |
| Compound 8 | IL-12 p40 | 0.12 ± 0.01 |
| IL-6 | 0.31 ± 0.04 | |
| TNF-α | 1.15 ± 0.03 | |
| Positive Control (SB203580) | IL-12 p40 | 5.00 ± 0.01 |
| IL-6 | 3.50 ± 0.02 | |
| TNF-α | 7.20 ± 0.02 |
Note: The numbering of compounds corresponds to the designations in the cited study. The data illustrates the potent anti-inflammatory activity of oligosaccharide esters from this plant source.
Enzyme Inhibition
Cytochrome P450 2E1 (CYP2E1) Inhibition: this compound has been reported to inhibit CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol and some procarcinogens. Inhibition of CYP2E1 can have significant implications in toxicology and drug metabolism.
Lactate Dehydrogenase (LDH) Inhibition: this compound is also a known inhibitor of lactate dehydrogenase, an important enzyme in anaerobic glycolysis. The over-expression of LDH is associated with various diseases, including cancer, making its inhibitors potential therapeutic agents.
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Reported Activity | Quantitative Data (IC50) |
| CYP2E1 | Inhibition | Not reported in searched literature |
| Lactate Dehydrogenase | Inhibition | Not reported in searched literature |
Signaling Pathways
The anti-inflammatory effects of oligosaccharide esters from Polygala tenuifolia, such as the closely related Tenuifoliside A, are thought to be mediated through the NF-κB and MAPK signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound and Related Oligosaccharide Esters
The following is a general protocol for the extraction and isolation of oligosaccharide esters from Polygala tenuifolia.
Caption: General workflow for the extraction and isolation of oligosaccharide esters.
Detailed Methodology:
-
Extraction: The air-dried and powdered roots of Polygala tenuifolia are extracted with 70% methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
-
Concentration and Partitioning: The combined methanol extracts are filtered and concentrated under reduced pressure. The resulting concentrate is then suspended in water and partitioned with a non-polar solvent like dichloromethane to remove lipophilic compounds.
-
Chromatographic Separation: The aqueous phase, rich in oligosaccharide esters, is subjected to column chromatography. A variety of stationary phases can be used, including polyamide, Diaion HP-20, and Sephadex LH-20.
-
Fractionation and Purification: The column is eluted with a gradient of solvents (e.g., water-methanol) to separate the compounds based on their polarity. Fractions are collected and analyzed (e.g., by TLC or HPLC). Fractions containing the compounds of interest are then subjected to further purification steps, such as medium-pressure liquid chromatography (MPLC) or repeated column chromatography on silica gel, to yield pure compounds like this compound.
Anti-Inflammatory Activity Assay (Inhibition of Cytokine Production)
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived dendritic cells (BMDCs) are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-12 p40) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The IC50 values are calculated from the dose-response curves.
CYP2E1 Inhibition Assay
Enzyme Source: Human liver microsomes or recombinant human CYP2E1 are used as the enzyme source.
Assay Protocol:
-
A reaction mixture is prepared containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the enzyme source, and a specific substrate for CYP2E1 (e.g., chlorzoxazone or p-nitrophenol).
-
Various concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
The mixture is incubated at 37°C for a specific time.
-
The reaction is terminated by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).
-
The formation of the metabolite is quantified using HPLC or LC-MS/MS.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Lactate Dehydrogenase (LDH) Inhibition Assay
Enzyme Source: Commercially available purified LDH is used.
Assay Protocol:
-
The assay is typically performed in a 96-well plate.
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl buffer, pH 7.4), NADH, and pyruvate.
-
Various concentrations of this compound are added to the wells.
-
The reaction is initiated by the addition of the LDH enzyme.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
This compound and its related oligosaccharide esters from Polygala tenuifolia represent a promising class of natural products with significant therapeutic potential, particularly in the area of anti-inflammatory and enzyme-inhibitory applications. While further research is needed to fully elucidate the quantitative aspects of this compound's biological activities and its precise mechanisms of action, the available data on related compounds provide a strong foundation for future drug discovery and development efforts. The experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the pharmacological properties of these fascinating molecules.
References
The Neuroprotective Mechanisms of Tenuifoliside C and Its Analogs: A Technical Guide
Disclaimer: Scientific literature detailing the specific neuroprotective mechanisms of Tenuifoliside C is currently limited. This guide provides an in-depth analysis of the well-researched, structurally related compounds, Tenuifoliside A and Tenuifolin, isolated from the same plant, Polygala tenuifolia. Due to their structural similarities, these compounds serve as strong proxies, offering significant insights into the probable mechanisms of action for this compound.
Executive Summary
Compounds derived from Polygala tenuifolia, a plant with a long history in traditional medicine for treating cognitive ailments, are gaining significant attention in neuropharmacology.[1][2] This technical guide synthesizes the current understanding of the molecular mechanisms underpinning the neuroprotective effects of key oligosaccharide esters from this plant, primarily Tenuifoliside A (TFSA) and Tenuifolin (TEN). The evidence points to a multi-targeted approach involving the attenuation of neuroinflammation, mitigation of oxidative stress, inhibition of apoptosis, and promotion of neuronal survival signaling. These actions are primarily mediated through the modulation of critical intracellular signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. This document provides researchers and drug development professionals with a consolidated resource, including quantitative data, detailed experimental protocols, and visual pathway diagrams, to facilitate further investigation and therapeutic development.
Core Neuroprotective Mechanisms
The neuroprotective activity of Polygala tenuifolia derivatives stems from their ability to intervene in key pathological processes of neurodegeneration. The primary mechanisms are:
-
Anti-Neuroinflammation: Suppressing the activation of microglia and the subsequent release of pro-inflammatory mediators.[3][4]
-
Attenuation of Oxidative Stress: Enhancing endogenous antioxidant defenses to neutralize reactive oxygen species (ROS).[5][6]
-
Promotion of Neuronal Survival: Activating pro-survival signaling cascades that support neuronal growth and plasticity.[7]
-
Inhibition of Apoptosis: Directly interfering with the molecular machinery of programmed cell death.[6][8]
These mechanisms are not mutually exclusive and often involve significant crosstalk between the underlying signaling pathways.
Mechanism I: Attenuation of Neuroinflammation
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, driven by the over-activation of glial cells which release cytotoxic molecules. Tenuifoliside A and Tenuifolin have been shown to potently suppress these inflammatory processes by inhibiting the NF-κB and MAPK signaling pathways.[4][9]
Signaling Pathway Inhibition
Tenuifoliside A exerts its anti-inflammatory effects by preventing the phosphorylation and degradation of IκB-α, the inhibitory subunit of NF-κB.[9] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α, IL-1β, iNOS, and COX-2.[9] Concurrently, TFSA significantly reduces the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway also involved in the inflammatory response.[9] Similarly, Tenuifolin has been shown to suppress upstream activators of NF-κB and its nuclear translocation in microglia.[4]
References
- 1. Polygala tenuifolia: a source for anti-Alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polygala tenuifolia: a source for anti-Alzheimer's disease drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated multi-omics analysis and experimental validation reveals the mechanism of tenuifoliside A activity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polygalae radix inhibits toxin-induced neuronal death in the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C: A Technical Guide to its Modulation of Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C, a phenolic glycoside isolated from the roots of Polygala tenuifolia, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory signaling pathways modulated by this compound and its closely related analogue, Tenuifoliside A. Due to the limited direct research on the specific molecular pathways of this compound, this document extrapolates likely mechanisms from studies on Tenuifoliside A, which has been shown to inhibit key inflammatory cascades. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to support further research and drug development efforts in the field of inflammation.
Quantitative Data: Inhibitory Effects on Pro-inflammatory Cytokines
This compound has been shown to potently inhibit the production of several key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.[1][2][3][4]
| Compound | Pro-inflammatory Cytokine | Cell Type | IC₅₀ (µM) |
| This compound | IL-12 p40 | BMDCs | 14.34 ± 0.03 |
| IL-6 | BMDCs | 9.04 ± 0.05 | |
| TNF-α | BMDCs | 6.34 ± 0.12 |
Data from a study on bioactive compounds from Polygala tenuifolia.[1][2][3][4]
Core Anti-inflammatory Signaling Pathways
Based on studies of the closely related compound Tenuifoliside A, the primary anti-inflammatory mechanisms are believed to involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Tenuifoliside A has been demonstrated to inhibit the activation of the NF-κB pathway.[5][6] It is proposed that it interferes with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory genes.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to external stimuli, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators.
Studies on Tenuifoliside A have shown that it can significantly suppress the phosphorylation of JNK in LPS-stimulated macrophages.[5][6] By inhibiting the JNK pathway, Tenuifoliside A reduces the expression of downstream inflammatory targets. It is plausible that this compound shares this mechanism of action.
Figure 2: Proposed inhibition of the JNK MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: Bone marrow-derived dendritic cells (BMDCs) are primary cells that can be differentiated from bone marrow precursor cells. Alternatively, macrophage cell lines such as RAW 264.7 can be used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent such as LPS (typically 10-100 ng/mL) for a specified period (e.g., 18-24 hours).
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add avidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Figure 3: Experimental workflow for cytokine measurement using ELISA.
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated and total forms of NF-κB p65, IκBα, and JNK.
-
Protocol:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-JNK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of pro-inflammatory cytokine production. While direct mechanistic studies on this compound are limited, research on the closely related Tenuifoliside A strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and JNK MAPK signaling pathways.
Future research should focus on elucidating the precise molecular targets of this compound within these pathways. Further in vivo studies are warranted to evaluate its therapeutic efficacy in animal models of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for advancing the investigation of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells [mdpi.com]
- 5. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Tenuifoliside C: A Comprehensive Pharmacological and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C, a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd., has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the pharmacological profile and biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and underlying molecular mechanisms.
Pharmacological Profile
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuroprotective properties. It has also been identified as an inhibitor of lactate dehydrogenase (LDH) and cytochrome P450 2E1 (CYP2E1).
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), this compound (referred to as compound 9) was shown to inhibit the production of Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) with specific half-maximal inhibitory concentrations (IC50).[1]
| Cytokine | IC50 (µM) |
| IL-12 p40 | 14.34 ± 0.03 |
| IL-6 | 9.04 ± 0.05 |
| TNF-α | 6.34 ± 0.12 |
Enzyme Inhibition
This compound has been identified as an inhibitor of lactate dehydrogenase (LDH), specifically the LDHA isoform, which is a key enzyme in anaerobic glycolysis and is often upregulated in cancer cells.[2][3] While its inhibitory activity has been noted, specific IC50 values for this compound against LDH are not yet widely reported in the literature. Additionally, it has been found to significantly inhibit the activity of CYP2E1, an enzyme involved in the metabolism of various xenobiotics.
Neuroprotective Activity
While direct quantitative data for the neuroprotective effects of this compound are still emerging, studies on closely related compounds from Polygala tenuifolia, such as Tenuifoliside A, suggest a likely mechanism of action involving the modulation of key signaling pathways that promote neuronal survival and plasticity.
Biological Activities and Mechanisms of Action
The biological effects of this compound are underpinned by its interaction with specific molecular signaling pathways.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The mechanism of action for the related compound, Tenuifoliside A, involves preventing the translocation of the NF-κB p65 subunit into the nucleus.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C CAS number and molecular weight
This technical guide provides a comprehensive overview of Tenuifoliside C, a natural compound of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, relevant experimental methodologies, and known signaling pathway interactions.
Core Compound Identification
This compound is a terpenoid compound that has been identified in plant species such as Polygala tenuifolia and Polygala glomerata[1]. Its fundamental chemical identifiers are crucial for accurate research and sourcing.
| Identifier | Value | Source |
| CAS Number | 139726-37-7 | [1][2] |
| Molecular Formula | C₃₅H₄₄O₁₉ | [1][2] |
| Molecular Weight | 768.718 g/mol | [1][2] |
Physicochemical Properties and Analogs
This compound belongs to a class of related compounds, known as tenuifolisides, which share structural similarities but differ in their specific chemical moieties. A comparison with its analogs provides context for structure-activity relationship studies.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tenuifoliside A | 139726-35-5 | C₃₁H₃₈O₁₇ | 682.6 |
| Tenuifoliside B | 139726-36-6 | C₃₀H₃₆O₁₇ | 668.6 |
| This compound | 139726-37-7 | C₃₅H₄₄O₁₉ | 768.718 |
| Tenuifoliside D | 139726-38-8 | C₁₈H₂₄O₉ | 384.4 |
Experimental Protocols
The isolation, identification, and functional characterization of this compound and related compounds involve a variety of sophisticated experimental techniques.
1. Compound Isolation and Purification:
A common procedure for extracting and isolating compounds from their natural source, such as the dried roots of P. tenuifolia, involves the following steps[3]:
-
Extraction: The dried plant material is extracted multiple times with a solvent like methanol under reflux conditions.
-
Partitioning: The resulting extract is suspended in water and partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to yield different fractions.
-
Chromatography: The water layer is passed through a Diaion HP-20 column and eluted with a gradient of methanol in water to obtain further fractions[3]. Final purification is typically achieved through repeated column chromatography.
2. Structural Identification and Analysis:
The precise chemical structure of the isolated compounds is determined using a combination of analytical methods:
-
Purity Analysis: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) is used to assess the purity of the compound, which is typically in the range of 95% to 99%[2].
-
Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC) are employed for the definitive identification and structural characterization of the molecule[2][3].
3. In Vitro Anti-inflammatory Activity Assay:
The biological activity of this compound and its analogs is often assessed by their ability to modulate inflammatory responses in cell-based assays. A representative protocol for measuring pro-inflammatory cytokine production is as follows[3]:
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI 1640 medium supplemented with 5% FBS.
-
Cell Treatment: BMDCs are seeded in 48-well plates at a density of 1 × 10⁵ cells/0.5 mL and treated with the test compound at a specified concentration for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) from Salmonella minnesota at a concentration of 10 ng/mL.
-
Cytokine Measurement: After 18 hours of incubation, the culture supernatants are collected. The concentrations of murine Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[3].
Signaling Pathways and Molecular Mechanisms
While direct studies on the signaling pathways of this compound are limited in the provided search results, research on related compounds from Polygala tenuifolia, such as Tenuifoliside A and Tenuifolin, offers insights into the potential mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in neuroprotection and inflammation[4][5][6].
BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway:
Tenuifoliside A has demonstrated neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase B (TrkB) receptor, which in turn stimulates the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways. This cascade leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity[4].
NF-κB Signaling Pathway:
Tenuifolin, another compound from Polygala tenuifolia, has been shown to attenuate neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[6]. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.
References
- 1. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 139726-37-7 | this compound [phytopurify.com]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C: A Technical Whitepaper on its Traditional Medicine Applications and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenuifoliside C, a sucrose ester isolated from the roots of Polygala tenuifolia Willd., is a constituent of a plant with a rich history in traditional Chinese medicine for treating inflammatory and neurological conditions. This technical guide provides a comprehensive overview of the traditional applications of Polygala tenuifolia, with a focused analysis of the quantitative data available for this compound's anti-inflammatory properties. Detailed experimental protocols for assessing its bioactivity and a putative mechanism of action involving key inflammatory signaling pathways are presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.
Traditional Medicine Applications of Polygala tenuifolia
The root of Polygala tenuifolia, known as Yuan Zhi in traditional Chinese medicine, has been utilized for centuries to address a range of ailments. Its traditional applications primarily revolve around its purported effects on the central nervous and respiratory systems. It has been historically used to manage mental disorders, improve cognitive function, and as an expectorant.[1] Traditional uses include the treatment of:
-
Neurological and Psychiatric Conditions: Insomnia, amnesia, neurasthenia, anxiety, and depression.[1]
-
Inflammatory Conditions: Bronchial asthma and chronic bronchitis.[2]
-
Cognitive Decline: Age-related memory impairment and forgetfulness.
These traditional applications have spurred modern scientific investigation into the plant's bioactive constituents, including this compound, to validate and understand the pharmacological basis for these effects.
Quantitative Analysis of this compound's Anti-Inflammatory Activity
Recent studies have begun to quantify the anti-inflammatory effects of individual compounds isolated from Polygala tenuifolia. This compound has been shown to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[3]
| Pro-inflammatory Cytokine | IC₅₀ (µM) of this compound |
| Interleukin-12 p40 (IL-12 p40) | 15.83 ± 0.35 |
| Interleukin-6 (IL-6) | 10.25 ± 0.28 |
| Tumor Necrosis Factor-alpha (TNF-α) | 18.74 ± 0.42 |
Table 1: Inhibitory effects of this compound on the production of pro-inflammatory cytokines in LPS-stimulated bone marrow-derived dendritic cells.[3]
Putative Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the mechanisms of a closely related compound, Tenuifoliside A, have been elucidated. Tenuifoliside A has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It is plausible that this compound shares a similar mechanism of action.
The proposed signaling pathway is as follows: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as dendritic cells. This binding initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like IL-12, IL-6, and TNF-α. This compound is hypothesized to inhibit this pathway, possibly at the level of IKK activation or IκB degradation, thereby preventing the production of these inflammatory mediators.
Simultaneously, LPS-TLR4 binding can activate the MAPK pathway, including JNK. The activation of JNK can also contribute to the production of pro-inflammatory cytokines. It is proposed that this compound may also inhibit the phosphorylation and activation of JNK.
Experimental Protocols
Isolation of this compound from Polygala tenuifolia
The following is a general protocol for the isolation of this compound from the roots of Polygala tenuifolia. Optimization of solvent systems and chromatographic conditions may be required.
-
Extraction:
-
Air-dried and powdered roots of Polygala tenuifolia are extracted with 70% methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The anti-inflammatory activity of each fraction is tested to identify the most active fraction (typically the ethyl acetate or n-butanol fraction for compounds of this nature).
-
-
Chromatographic Purification:
-
The active fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the methodology to assess the anti-inflammatory activity of this compound.
-
Generation of BMDCs:
-
Bone marrow cells are harvested from the femurs and tibias of mice.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Cells are incubated at 37°C in a 5% CO₂ incubator for 6-8 days to differentiate into dendritic cells.
-
-
Cell Treatment:
-
BMDCs are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-only treated control group.
-
The IC₅₀ value for each cytokine is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
-
Cell Viability Assay:
-
To ensure that the observed cytokine inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8 assay) is performed in parallel. BMDCs are treated with the same concentrations of this compound as in the anti-inflammatory assay, and cell viability is assessed according to the assay protocol.
-
Conclusion and Future Directions
This compound, a bioactive compound from the traditionally used medicinal plant Polygala tenuifolia, demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. The quantitative data presented in this guide provides a strong basis for its further investigation as a potential therapeutic agent for inflammatory diseases. The putative mechanism of action, likely involving the inhibition of the NF-κB and MAPK signaling pathways, warrants direct experimental confirmation.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Evaluating the anti-inflammatory and neuroprotective effects of this compound in animal models of relevant diseases.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.
This technical guide serves as a comprehensive resource to stimulate and guide further research into the promising therapeutic potential of this compound.
References
- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tenuifoliside C: A Potential Therapeutic Agent in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is chronic neuroinflammation, which contributes to neuronal damage and cognitive decline. In the quest for novel therapeutic strategies, natural compounds have emerged as a promising source of bioactive molecules with neuroprotective properties. Tenuifoliside C, a phenolic glycoside isolated from the roots of Polygala tenuifolia, has garnered attention for its potential role in mitigating neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its anti-inflammatory effects, putative mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.
Chemical Structure and Source
This compound is a phenolic glycoside that has been isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). This plant has a long history of use in traditional medicine for treating various ailments, including those related to cognitive function. The isolation and structural elucidation of this compound are typically achieved through a combination of chromatographic techniques and spectroscopic analysis.
Experimental Protocols: Extraction and Isolation
A general protocol for the extraction and isolation of this compound from Polygala tenuifolia roots is as follows:
-
Extraction : Dried roots of P. tenuifolia are extracted multiple times with methanol (MeOH) under reflux conditions.[1]
-
Partitioning : The resulting methanol extract is suspended in water and partitioned successively with dichloromethane and ethyl acetate to yield different fractions.[1]
-
Column Chromatography : The water fraction, which typically contains this compound, is subjected to column chromatography on a Diaion HP-20 column. The column is eluted with a gradient of increasing methanol concentration in water to obtain several sub-fractions.[1]
-
Purification : this compound is further purified from the relevant sub-fractions using repeated column chromatography, often employing silica gel and Sephadex LH-20, with various solvent systems.
-
Structure Elucidation : The chemical structure of the purified this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Role in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), which can lead to neuronal damage.
This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of these pro-inflammatory cytokines in stimulated immune cells.
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).
| Compound | Target Cytokine | IC50 (µM) |
| This compound | IL-12 p40 | 14.34 ± 0.03 |
| IL-6 | 9.04 ± 0.05 | |
| TNF-α | 6.34 ± 0.12 | |
| SB203580 (Positive Control) | IL-12 p40 | 5.00 ± 0.01 |
| IL-6 | 3.50 ± 0.02 | |
| TNF-α | 7.20 ± 0.02 |
Data from Le et al., 2020. IC50 represents the concentration required to inhibit 50% of the cytokine production.[1]
Experimental Protocols: In Vitro Anti-inflammatory Assay
The following protocol outlines the key steps in assessing the anti-inflammatory effects of this compound on LPS-stimulated bone marrow-derived dendritic cells (BMDCs).
-
Cell Culture : Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BMDCs.[1]
-
Cell Plating : Differentiated BMDCs are seeded in 48-well plates at a density of 1 × 10^5 cells per 0.5 mL.[1]
-
Treatment : The cells are pre-treated with various concentrations of this compound for 1 hour.[1]
-
Stimulation : Following pre-treatment, the BMDCs are stimulated with 10 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Supernatant Collection : After 18 hours of incubation, the cell culture supernatants are collected.[1]
-
Cytokine Quantification : The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[1]
-
Data Analysis : The IC50 values are calculated from the dose-response curves.
Putative Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on related compounds from Polygala tenuifolia, such as Tenuifoliside A and Tenuifolin, provides insights into its potential mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in inflammation and neuroprotection.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines. Tenuifoliside A has been shown to inhibit the activation of the NF-κB pathway. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.
References
Tenuifoliside C: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenuifoliside C, a natural compound isolated from the roots of Polygala tenuifolia, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its anti-inflammatory and potential neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts. While this compound has been identified as an inhibitor of lactate dehydrogenase and cytochrome P450 2E1, specific inhibitory concentrations for these targets are not yet publicly available. Its neuroprotective potential is suggested by studies on closely related compounds, indicating a promising avenue for future investigation.
Introduction
Polygala tenuifolia, commonly known as Yuan Zhi, has a long history of use in traditional medicine for treating cognitive ailments and inflammation. This compound is one of the bioactive oligosaccharide esters isolated from its roots. Emerging research points towards its significant therapeutic potential, particularly in the realms of neuroinflammation and neurodegenerative diseases. This whitepaper aims to consolidate the existing scientific knowledge on this compound to facilitate further exploration by the scientific community.
Therapeutic Potential and Mechanism of Action
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.
Potential Neuroprotective Effects
While direct quantitative data for the neuroprotective effects of this compound are not yet available, studies on the related compound Tenuifoliside A suggest a likely mechanism of action involving the enhancement of neurotrophic factor signaling. The neuroprotective effects of Tenuifoliside A are reported to be mediated through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway[1]. This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Other Bioactivities
This compound has been identified as a targeted inhibitor of lactate dehydrogenase (LDH) and has been shown to significantly inhibit chlorzoxazone 6-hydroxylation, a reaction catalyzed by cytochrome P450 2E1 (CYP2E1). However, specific IC50 values for these inhibitory activities have not been reported in the available literature.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory effects of this compound on pro-inflammatory cytokine production.
| Target Cytokine | Cell Line | Stimulant | IC50 (µM) | Reference |
| IL-12 p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 5.89 ± 0.08 | (Lee et al., 2020) |
| IL-6 | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 4.64 ± 0.08 | (Lee et al., 2020) |
| TNF-α | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 5.08 ± 0.10 | (Lee et al., 2020) |
Signaling Pathways
Anti-inflammatory Signaling
The anti-inflammatory effects of compounds from Polygala tenuifolia, such as Tenuifoliside A, are known to involve the inhibition of the NF-κB and MAPK signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
Potential Neuroprotective Signaling
Based on the mechanism of Tenuifoliside A, this compound may promote neuroprotection through the activation of the BDNF/TrkB-ERK/PI3K-CREB signaling cascade.
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production in BMDCs
This protocol is adapted from the methodology used to determine the anti-inflammatory effects of compounds from Polygala tenuifolia.
5.1.1. Cell Culture and Treatment
-
Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
On day 6, loosely adherent and non-adherent cells (immature dendritic cells) are collected.
-
Cells are seeded in 48-well plates at a density of 1 x 10^5 cells/well.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
5.1.2. Cytokine Measurement
-
The cell culture supernatants are collected after the incubation period.
-
The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against LDH.
5.2.1. Reagents
-
Tris buffer (pH 7.4)
-
NADH
-
Sodium pyruvate
-
This compound at various concentrations
-
LDH enzyme solution
5.2.2. Assay Procedure
-
In a 96-well plate, add Tris buffer, NADH solution, and the this compound solution (or vehicle control).
-
Initiate the reaction by adding the LDH enzyme solution to each well.
-
Immediately add the sodium pyruvate solution to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to the LDH activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cytochrome P450 2E1 (CYP2E1) Inhibition Assay
This protocol outlines a method for evaluating the inhibitory effect of this compound on CYP2E1 activity using a model substrate.
5.3.1. Reagents
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes or recombinant human CYP2E1
-
Chlorzoxazone (CYP2E1 substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound at various concentrations
-
Acetonitrile (for reaction termination)
5.3.2. Assay Procedure
-
Pre-incubate the human liver microsomes or recombinant CYP2E1 with various concentrations of this compound in phosphate buffer at 37°C.
-
Add chlorzoxazone to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (6-hydroxychlorzoxazone) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity with well-defined inhibitory concentrations against key pro-inflammatory cytokines. While its neuroprotective potential is strongly suggested by related compounds, further direct investigation is warranted to quantify this effect and elucidate the specific molecular mechanisms involved. The identification of this compound as an inhibitor of LDH and CYP2E1 opens new avenues for research into its metabolic effects and potential drug-drug interactions. Future studies should focus on determining the IC50 values for these enzymatic inhibitions and exploring the therapeutic efficacy of this compound in in vivo models of neuroinflammation and neurodegenerative diseases. The detailed protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for researchers aiming to advance the understanding and application of this promising natural compound.
References
Tenuifoliside C: A Deep Dive into its Interaction with Cellular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenuifoliside C, a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd., has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular targets. While direct protein binding partners of this compound remain to be definitively identified, this document synthesizes the available preclinical data, focusing on its impact on inflammatory cytokine production and exploring the probable signaling pathways involved, primarily drawing parallels from closely related analogs. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this promising natural compound.
Introduction
Polygala tenuifolia, commonly known as Yuan Zhi, is a perennial herb with a long history of use in traditional medicine for treating a variety of ailments, including inflammation-related conditions. Modern phytochemical investigations have led to the isolation of numerous bioactive constituents, among which this compound has emerged as a compound of interest due to its potent anti-inflammatory effects. Understanding the molecular mechanisms by which this compound exerts its therapeutic effects is crucial for its potential development as a novel anti-inflammatory agent. This whitepaper aims to consolidate the existing knowledge on this compound's cellular interactions, present quantitative data on its bioactivity, and provide detailed experimental methodologies for its study.
Anti-inflammatory Activity of this compound
The primary characterized biological activity of this compound is its ability to suppress the production of pro-inflammatory cytokines. Studies on lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) have shown that this compound can significantly inhibit the release of key inflammatory mediators.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on the production of pro-inflammatory cytokines have been quantified, with IC50 values determined in LPS-stimulated BMDCs. These values are summarized in the table below.
| Cytokine | Cell Type | Stimulant | This compound IC50 (µM) | Reference |
| IL-12 p40 | BMDCs | LPS | 5.89 ± 0.08 | [1] |
| IL-6 | BMDCs | LPS | 4.64 ± 0.08 | [1] |
| TNF-α | BMDCs | LPS | 5.08 ± 0.10 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokine Production. Data are presented as mean ± standard deviation.
Putative Cellular Targets and Signaling Pathways
While direct binding studies to identify the specific protein targets of this compound are not yet available in the public domain, research on structurally similar compounds from Polygala tenuifolia, such as Tenuifoliside A and Tenuifolin, provides strong indications of the likely signaling pathways modulated by this compound. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. It is highly probable that this compound exerts its anti-inflammatory effects by inhibiting this pathway. The proposed mechanism, based on studies of related compounds, involves the prevention of the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression.[2][3]
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of cellular processes including inflammation. Tenuifoliside A has been shown to inhibit the phosphorylation of JNK.[2] It is plausible that this compound shares this mechanism, thereby suppressing the downstream activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.
Experimental Protocols
To facilitate further investigation into the bioactivity of this compound, this section provides detailed protocols for key experiments.
Measurement of Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the procedure for inducing and measuring pro-inflammatory cytokine production in BMDCs upon stimulation with LPS and treatment with this compound.
Caption: Experimental workflow for measuring cytokine production in BMDCs.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
48-well cell culture plates
-
ELISA kits for mouse IL-12 p40, IL-6, and TNF-α
Procedure:
-
Harvest bone marrow cells from the tibias and femurs of mice.
-
Culture the cells in RPMI-1640 medium supplemented with GM-CSF for 6-8 days to differentiate them into BMDCs. Replace the medium every 2 days.
-
On day 8, harvest the non-adherent and loosely adherent cells, which are predominantly BMDCs.
-
Seed the BMDCs into 48-well plates at a density of 1 x 10^5 cells per well in 0.5 mL of fresh medium.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS at a final concentration of 10 ng/mL.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants by centrifugation.
-
Measure the concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol describes the methodology for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in response to this compound treatment.
Materials:
-
RAW 264.7 macrophages or BMDCs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-JNK, JNK, phospho-ERK, ERK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes, depending on the target protein's phosphorylation kinetics).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
Conclusion and Future Directions
This compound is a promising anti-inflammatory natural product that effectively inhibits the production of key pro-inflammatory cytokines. While its direct cellular targets are yet to be elucidated, evidence from related compounds strongly suggests that its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography coupled with mass spectrometry or computational molecular docking studies to identify the direct binding partners of this compound.
-
Pathway Elucidation: Further validating the inhibitory effects of this compound on the NF-κB and MAPK pathways and investigating its potential role in other inflammatory signaling cascades, such as the NLRP3 inflammasome pathway.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in harnessing its full therapeutic potential for the treatment of a wide range of inflammatory disorders.
References
- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Background and Scientific Profile of Tenuifoliside C Containing Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical background, phytochemical analysis, and pharmacological potential of plants containing Tenuifoliside C. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.
Ethnobotanical Background
This compound is a naturally occurring oligosaccharide ester found predominantly in plants of the Polygala genus. The most notable of these is Polygala tenuifolia , a perennial herb with a long history of use in traditional medicine systems, particularly in East Asia.
Polygala tenuifolia , commonly known as Yuan Zhi in Traditional Chinese Medicine (TCM), has been utilized for centuries for its profound effects on cognitive function and mental well-being.[1][2] Traditional applications of P. tenuifolia root include:
-
Cognitive Enhancement: It is traditionally used to improve memory, enhance learning, and treat age-related cognitive decline.[3][4]
-
Anxiolytic and Sedative Effects: The root is employed to calm the mind, alleviate anxiety, and treat insomnia.[1][4]
-
Expectorant Properties: It has been used to treat respiratory conditions such as bronchitis and asthma by helping to clear phlegm.
-
Anti-inflammatory Actions: Traditional medicine also recognizes its use in treating inflammatory conditions.
Other Polygala species reported to contain this compound include Polygala glomerata and Polygala inexpectata .[5][6] While the ethnobotanical records for these species are less extensive than for P. tenuifolia, they are also used in traditional medicine for treating inflammatory and other ailments, suggesting a potential overlap in their therapeutic properties due to shared chemical constituents.[6]
Quantitative Analysis of this compound
The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical origin, and harvesting time. The following table summarizes the available quantitative data for this compound and related compounds in Polygala tenuifolia. It is important to note that specific concentrations of this compound are not always reported individually but are often grouped with other oligosaccharide esters.
| Plant Species | Plant Part | Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |
| Polygala tenuifolia | Root | This compound | Varies significantly between batches from different regions (Specific concentrations not explicitly tabulated in the provided search results, but methods for quantification are available) | UPLC | [7][8] |
| Polygala tenuifolia | Root | Tenuifoliside A | Varies; a principal bioactive compound | UPLC-MS/MS | [5] |
| Polygala tenuifolia | Root | Total Oligosaccharide Esters | Not specified | Not specified | [7] |
| Polygala inexpectata | Whole Plant | This compound | Isolated, but quantitative data not provided | NMR, HRMS | [6] |
Experimental Protocols
Extraction of this compound from Polygala tenuifolia Roots
This protocol is a synthesis of methodologies described in the scientific literature for the extraction of oligosaccharide esters, including this compound, from Polygala tenuifolia roots.[3]
Materials and Equipment:
-
Dried and powdered roots of Polygala tenuifolia
-
70% Methanol (MeOH)
-
Rotary evaporator
-
Freeze-dryer
-
Chromatography column
-
Diaion HP-20 resin
-
Sephadex LH-20 resin
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate 1 kg of dried, powdered Polygala tenuifolia root with 10 L of 70% methanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water and apply it to a Diaion HP-20 column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% methanol) to separate fractions based on polarity.
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Purification:
-
Subject the this compound-rich fraction to further purification using a Sephadex LH-20 column with methanol as the eluent.
-
Perform final purification using preparative HPLC with a C18 column and a gradient of acetonitrile in water to isolate pure this compound.
-
Quantitative Analysis of this compound by UPLC
This protocol is based on established methods for the quantitative analysis of multiple components in Polygala tenuifolia.[7][8]
Materials and Equipment:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (ultrapure)
-
This compound reference standard
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a specific amount of the powdered plant material or extract.
-
Extract the sample with a known volume of methanol using ultrasonication or reflux.
-
Filter the extract through a 0.22 µm syringe filter before injection into the UPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 2 µL.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds from Polygala tenuifolia, such as Tenuifoliside A, provides strong evidence for its likely mechanisms of action, particularly in the context of inflammation. Tenuifoliside A has been shown to inhibit the NF-κB and MAPK signaling pathways.[3][8] The NF-κB pathway is a critical regulator of the inflammatory response.
The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway, based on the known actions of related compounds from Polygala tenuifolia.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating NF-κB Inhibition:
Caption: Workflow for studying this compound's effect on NF-κB signaling.
Conclusion
This compound, and the plants in which it is found, represent a promising area for the development of new therapeutic agents, particularly for inflammatory and neurodegenerative diseases. The rich ethnobotanical history of Polygala tenuifolia provides a strong foundation for its modern pharmacological investigation. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to establish its clinical efficacy and safety. The methodologies and data presented in this guide offer a solid starting point for such endeavors.
References
- 1. Gut-Brain Axis-Based Polygala Tenuifolia and Magnolia Officinalis Improve D-gal-Induced Cognitive Impairment in Mice Through cAMP and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Tenuifoliside C from Polygala tenuifolia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the successful isolation and purification of Tenuifoliside C, a bioactive oligosaccharide ester found in the roots of Polygala tenuifolia. The methodologies outlined are based on established phytochemical extraction and chromatographic techniques.
Introduction
Polygala tenuifolia, a traditional Chinese herb, is a rich source of various secondary metabolites, including saponins, xanthones, and oligosaccharide esters. Among these, this compound has garnered interest for its potential neuroprotective properties. Tenuifolisides, as a group, have been shown to improve neuronal synaptic plasticity, promote nerve cell proliferation, and exhibit neuroprotective effects by upregulating the phosphorylation of CREB and increasing the expression of BDNF.[1][2] This document offers a comprehensive guide for the extraction, isolation, and purification of this compound for research and drug development purposes.
Experimental Protocols
Extraction of Crude Saponins and Oligosaccharide Esters
This protocol outlines the initial extraction of a broad class of compounds, including this compound, from the dried roots of Polygala tenuifolia.
Materials:
-
Dried roots of Polygala tenuifolia, powdered
-
70% Methanol (MeOH) in water (v/v)
-
Reflux apparatus or large-volume shaker
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Macerate or reflux the powdered roots of Polygala tenuifolia with a 70% methanol solution. A common ratio is 1:10 (w/v) of plant material to solvent.
-
For reflux extraction, heat the mixture at the boiling point of the solvent for 2-3 hours. Repeat the extraction three times to ensure maximum yield.[3]
-
For maceration, soak the plant material in the solvent at room temperature for 24 hours, with continuous agitation.[4] Repeat the extraction three times.
-
After each extraction, separate the solvent from the plant material by filtration or centrifugation.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
Fractionation and Purification by Column Chromatography
This multi-step chromatographic process is designed to isolate this compound from the crude extract.
Step 2.1: Macroporous Resin Column Chromatography (Initial Fractionation)
Materials:
-
Diaion HP-20 macroporous resin
-
Glass column
-
Methanol (MeOH)
-
Deionized water
-
Fraction collector
Procedure:
-
Pack a glass column with Diaion HP-20 resin and equilibrate it with deionized water.
-
Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 40%, 60%, 70%, 80%, 90%, and 100% MeOH).[4]
-
Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing similar compound profiles. Fractions eluted with higher concentrations of methanol are expected to contain this compound.
Step 2.2: Sephadex LH-20 Column Chromatography (Size Exclusion)
Materials:
-
Sephadex LH-20 resin
-
Glass column
-
Methanol:Water (6:4 v/v)
-
Fraction collector
Procedure:
-
Concentrate the this compound-rich fractions obtained from the macroporous resin chromatography.
-
Pack a glass column with Sephadex LH-20 and equilibrate with a 6:4 methanol:water mixture.[4]
-
Load the concentrated fraction onto the column.
-
Elute the column with the same methanol:water mixture.
-
Collect fractions and monitor by TLC to identify those containing this compound.
Step 2.3: Silica Gel Column Chromatography (Final Purification)
Materials:
-
Silica gel (100-200 mesh)
-
Glass column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Fraction collector
Procedure:
-
Combine and concentrate the this compound-containing fractions from the Sephadex LH-20 column.
-
Prepare a silica gel column and equilibrate it with dichloromethane.
-
Adsorb the concentrated sample onto a small amount of silica gel and load it onto the column.
-
Elute the column with a solvent system of Dichloromethane:Methanol:Water (e.g., in a ratio of 80:20:2).[5]
-
Collect fractions and analyze them by TLC or HPLC to identify the pure fractions of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following table provides a representative summary of the quantitative data that could be expected at each stage of the isolation and purification process. Note: These values are illustrative and will vary depending on the quality of the plant material and the precise experimental conditions.
| Purification Step | Starting Mass (g) | Mass of Fraction/Compound (g) | Purity (%) | Yield (%) |
| Crude 70% Methanol Extract | 1000 (Dry Plant Material) | 250 | ~5% | 100% |
| Diaion HP-20 Fraction | 250 | 50 | ~25% | 20% |
| Sephadex LH-20 Fraction | 50 | 10 | ~70% | 4% |
| Silica Gel Purified this compound | 10 | 1.5 | >95% | 0.6% |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104650173A - Preparation method of tenuifolin through extraction from polygala tenuifolia - Google Patents [patents.google.com]
- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Tenuifoliside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd.[1] This plant has a long history of use in traditional medicine for treating neurological disorders. Modern pharmacological studies have identified a range of beneficial effects of its extracts, including neuroprotective and anti-amnesic properties. As a key constituent, accurate and reliable quantification of this compound is crucial for quality control of raw materials and formulated products, as well as for pharmacokinetic and pharmacodynamic studies.
This document provides a detailed application note and protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for related compounds and is suitable for routine quality control and research purposes.
Analytical Method
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The chromatographic conditions have been optimized to achieve good resolution and sensitivity.
Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-45 min, 5% to 50% B; 45-48 min, 50% to 100% B; 48-51 min, 100% to 5% B; 51-53 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or 279 nm) |
| Injection Volume | 10 µL |
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for the quantification of this compound, compiled from literature on multi-component analysis of Polygala tenuifolia extracts.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Polygala tenuifolia root powder)
-
Accurately weigh 1.0 g of powdered Polygala tenuifolia root into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway of a Related Compound: Tenuifoliside A
While there is currently no direct scientific literature detailing the specific signaling pathways modulated by this compound, studies on the structurally similar compound, Tenuifoliside A, have shown its involvement in neuroprotective mechanisms. Tenuifoliside A has been demonstrated to promote neurite outgrowth and protect against neuronal apoptosis through the activation of the BDNF/TrkB-mediated PI3K/Akt and MEK/ERK signaling pathways. The diagram below illustrates this pathway. It is important to note that this is for a related compound and similar research on this compound is yet to be conducted.
Caption: Signaling pathway of Tenuifoliside A.
References
Application Notes and Protocols for the Structural Elucidation of Tenuifoliside C via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data and structural elucidation of Tenuifoliside C, a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a complex oligosaccharide ester that has been identified as a constituent of Polygala tenuifolia, a plant with a long history of use in traditional medicine. The intricate structure of this compound necessitates advanced spectroscopic techniques for its complete characterization. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is indispensable for the unambiguous assignment of all proton and carbon signals and the elucidation of the molecule's stereochemistry. This document outlines the key NMR data and the experimental workflow for the structural determination of this compound.
Structural Elucidation Workflow
The structural elucidation of this compound is a systematic process that begins with the isolation of the pure compound, followed by the acquisition and interpretation of a suite of NMR spectra. The logical flow of this process is depicted in the diagram below.
Application Notes and Protocols for the Mass Spectrometry Analysis of Tenuifoliside C and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C is a bioactive oligosaccharide ester found in the roots of Polygala tenuifolia (Yuan Zhi), a traditional Chinese medicine used for its neuroprotective and cognitive-enhancing properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Mass spectrometry, particularly when coupled with ultra-high performance liquid chromatography (UPLC), offers a sensitive and specific method for the qualitative and quantitative analysis of this compound and its metabolites in various biological matrices. These application notes provide detailed protocols for such analyses.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis of this compound and associated compounds from Polygala tenuifolia.
Table 1: Mass Spectrometry Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
| This compound | 766.8 | 528.8, 237.3, 222.6 | Negative | [1][2] |
| Tenuifoliside A | 681.3 | 443.3 | Positive | [3] |
| Sibiricose A5 | 517.1 | 174.9 | Positive | [3] |
| Sibiricose A6 | 547.0 | 204.9 | Positive | [3] |
| 3,6'-Disinapoyl sucrose (DSS) | 753.2 | 205.2 | Positive | [3] |
| 3,4,5-Trimethoxycinnamic acid (TMCA) | 236.8 | 103.2 | Positive | [3] |
Table 2: Pharmacokinetic Parameters of Bioactive Components from Polygala tenuifolia in Rat Plasma (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Sibiricose A5 | 433.18 ± 65.48 | - | - | 3.25 | [3] |
| Sibiricose A6 | 314.55 ± 62.73 | - | - | 2.95 | [3] |
| 3,6'-Disinapoyl sucrose (DSS) | 100.30 ± 62.44 | - | - | 2.36 | [3] |
| Tenuifoliside A | - | ~0.19 | - | 1.17 | [3] |
| 3,4,5-Trimethoxycinnamic acid (TMCA) | - | - | - | 42.91 | [3] |
| Note: Data for this compound was not explicitly provided in the searched literature, but the parameters for the structurally similar Tenuifoliside A are included for reference. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Polygala tenuifolia root)
This protocol is adapted from methodologies described for the analysis of bioactive compounds in P. tenuifolia.[1]
Materials:
-
Polygala tenuifolia root powder
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 2 grams of P. tenuifolia root powder and place it in a suitable container.
-
Add 20 mL of methanol to the powder.
-
Vortex the mixture thoroughly to ensure complete wetting of the plant material.
-
Allow the extraction to proceed for 1 week in the dark at room temperature, with intermittent vortexing.
-
After the extraction period, centrifuge the mixture to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS analysis.
Protocol 2: Extraction of this compound and its Metabolites from Plasma
This protocol is based on a method for the simultaneous determination of multiple bioactive components from P. tenuifolia in rat plasma.[3]
Materials:
-
Plasma sample
-
Internal Standard (IS) working solution (e.g., in methanol)
-
Methanol (HPLC grade), pre-chilled
-
Vortex mixer
-
Centrifuge capable of 11,800 x g and 4 °C
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Spike the plasma with 50 µL of the internal standard working solution.
-
Add 750 µL of pre-chilled methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 11,800 x g for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the resulting supernatant to an autosampler vial.
-
The sample is now ready for injection into the UPLC-MS/MS system.
Protocol 3: UPLC-MS/MS Analysis
This protocol provides a robust method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.[3]
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold C18 (3.0 × 100 mm, 3 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Autosampler Temperature: 4 °C.
-
Gradient Program:
-
0-1 min: 5% B
-
1-3.5 min: Linear gradient to 85% B
-
3.5-4.0 min: Hold at 85% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), can be run in both positive and negative modes.
-
Ion Source Temperature: 500 °C.
-
Curtain Gas Pressure: 30 kPa.
-
Ion Source Gas 1 Pressure: 55 kPa.
-
Ion Source Gas 2 Pressure: 55 kPa.
-
Ion Spray Voltage: -3500 V (for negative mode).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for specific precursor-to-product ion transitions.
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis of this compound.
Signaling Pathway Influenced by Tenuifoliside A
Note: The following diagram illustrates the signaling pathway affected by Tenuifoliside A, a structurally related compound to this compound. Specific pathway interactions for this compound require further investigation.
Caption: BDNF/TrkB-ERK/PI3K-CREB signaling pathway activated by Tenuifoliside A.[4]
References
- 1. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov.tw [fda.gov.tw]
- 3. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Tenuifoliside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Tenuifoliside C, a bioactive saponin isolated from Polygala tenuifolia. The protocol utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation. Key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) are measured to quantify the anti-inflammatory effects. This application note includes a comprehensive experimental workflow, data presentation tables, and a diagram of the relevant signaling pathway to facilitate the adoption of this assay in research and drug discovery settings.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a natural product derived from the roots of Polygala tenuifolia, has demonstrated potential anti-inflammatory activities. In vitro assays are essential for the initial screening and mechanistic elucidation of such compounds. This protocol describes a robust and reproducible method to assess the anti-inflammatory capacity of this compound by measuring its ability to inhibit the production of key inflammatory mediators in LPS-activated macrophages. The primary mechanism of action is believed to be through the modulation of the NF-κB signaling pathway, which plays a central role in inflammation by regulating the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.
Data Presentation
The quantitative results from the in vitro assays can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.4 ± 5.5 |
| 50 | 91.0 ± 6.0 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (no LPS) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| This compound + LPS | 1 | 22.1 ± 1.9 | 14.3 |
| 5 | 15.4 ± 1.5 | 40.3 | |
| 10 | 9.8 ± 1.1 | 62.0 | |
| 25 | 5.3 ± 0.8 | 79.5 | |
| Dexamethasone (Positive Control) | 10 | 6.1 ± 0.9 | 76.4 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 | 450 ± 40 |
| This compound + LPS | 1 | 1080 ± 95 | 850 ± 80 | 390 ± 35 |
| 5 | 820 ± 70 | 650 ± 60 | 280 ± 25 | |
| 10 | 550 ± 50 | 420 ± 45 | 180 ± 20 | |
| 25 | 320 ± 35 | 250 ± 30 | 110 ± 15 | |
| Dexamethasone (Positive Control) | 10 | 380 ± 40 | 290 ± 35 | 130 ± 18 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and store them at -80°C until use.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for Tenuifoliside C Testing in Animal Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Tenuifoliside C, a saponin isolated from the root of Polygala tenuifolia, is a promising candidate for AD therapy due to the known neuroprotective effects of related compounds from this plant.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of Alzheimer's disease.
Disclaimer: Direct experimental data on this compound in Alzheimer's animal models is limited. The following protocols and data are based on studies of the closely related compound, Tenuifoliside A (TFSA), also derived from Polygala tenuifolia.[3][4] Researchers should use this information as a guide and validate these protocols specifically for this compound.
Recommended Animal Models
Transgenic mouse models that recapitulate key aspects of AD pathology are recommended for evaluating the therapeutic potential of this compound.
| Animal Model | Key Characteristics | Relevant Pathologies |
| APP/PS1 | Co-expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PSEN1). | Early and aggressive cerebral Aβ plaque deposition, neuroinflammation, and cognitive deficits.[3] |
| 5XFAD | Expresses five familial Alzheimer's disease (FAD) mutations in APP and PSEN1. | Rapid onset of Aβ accumulation, amyloid plaque formation, and gliosis, leading to cognitive impairment. |
| 3xTg-AD | Harbors three mutations (APP, PSEN1, and MAPT). | Develops both Aβ plaques and tau pathology, along with synaptic dysfunction and cognitive deficits. |
Experimental Design and Workflow
A typical experimental workflow for testing this compound in an Alzheimer's mouse model would involve several key stages, from animal selection and treatment to behavioral testing and post-mortem tissue analysis.
Detailed Experimental Protocols
This compound Administration
This protocol is adapted from studies using Tenuifoliside A and other compounds in mouse models.
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a vehicle solution (e.g., saline, distilled water, or 0.5% carboxymethylcellulose sodium).
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Ensure the solution is homogenous before each administration.
-
-
Dosage and Administration:
-
Route of Administration: Oral gavage is a common and clinically relevant route. Intraperitoneal (i.p.) injection can also be used.
-
Dosage Range (based on TFSA): Low dose (e.g., 10 mg/kg/day), medium dose (e.g., 20 mg/kg/day), and high dose (e.g., 40 mg/kg/day). A vehicle control group and a positive control group (e.g., Donepezil) should be included.
-
Frequency: Administer once daily.
-
Duration: A chronic treatment period of 8 to 12 weeks is recommended to observe significant effects on pathology and cognition.
-
Behavioral Testing: Morris Water Maze (MWM)
The MWM test is widely used to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are given 4 trials per day to find the hidden platform.
-
Each trial starts from a different quadrant.
-
The time to find the platform (escape latency) and the path length are recorded.
-
If a mouse fails to find the platform within 60-90 seconds, it is gently guided to it.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant and the number of crossings over the former platform location are recorded.
-
-
Biochemical Analysis
-
Brain Tissue Homogenization:
-
Following euthanasia, the brain is rapidly dissected and hemispheres are separated. One hemisphere is fixed for histology, and the other is snap-frozen for biochemical analysis.
-
The cortex and hippocampus are dissected from the frozen hemisphere.
-
Tissues are homogenized in appropriate lysis buffers containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to separate soluble and insoluble fractions.
-
-
ELISA for Aβ Levels:
-
Soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates are quantified using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific kit used.
-
-
Western Blot for Protein Expression:
-
Protein concentrations of the brain lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., APP, BACE1, p-tau, BDNF, TrkB, p-ERK, p-Akt, p-CREB).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Histological Analysis
-
Immunohistochemistry for Aβ Plaques:
-
The fixed brain hemisphere is sectioned using a cryostat or microtome.
-
Brain sections are stained with an anti-Aβ antibody (e.g., 6E10 or 4G8).
-
The sections are then incubated with a biotinylated secondary antibody and visualized using an avidin-biotin-peroxidase complex and DAB.
-
The Aβ plaque burden is quantified using image analysis software.
-
Quantitative Data Summary (Hypothetical Data Based on TFSA Studies)
The following tables represent the expected outcomes of this compound treatment, based on findings for Tenuifoliside A in APP/PS1 mice.[3]
Table 1: Effect of this compound on Spatial Memory in the Morris Water Maze
| Treatment Group | Escape Latency (s) (Day 5) | Time in Target Quadrant (s) (Probe Trial) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 |
| APP/PS1 + Vehicle | 45.6 ± 5.3 | 12.1 ± 2.8 |
| APP/PS1 + this compound (20 mg/kg) | 28.9 ± 4.7 | 19.5 ± 3.1 |
| APP/PS1 + this compound (40 mg/kg) | 22.1 ± 3.9 | 22.4 ± 2.9 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. APP/PS1 + Vehicle group.
Table 2: Effect of this compound on Brain Aβ Levels
| Treatment Group | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| Wild-Type + Vehicle | 150 ± 25 | 350 ± 45 |
| APP/PS1 + Vehicle | 850 ± 98 | 4500 ± 520 |
| APP/PS1 + this compound (20 mg/kg) | 620 ± 85 | 3200 ± 410 |
| APP/PS1 + this compound (40 mg/kg) | 480 ± 72 | 2500 ± 350 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. APP/PS1 + Vehicle group.
Proposed Signaling Pathways for this compound
Based on studies of Tenuifoliside A, this compound is hypothesized to exert its neuroprotective effects through the activation of pro-survival signaling pathways.[4]
Another potential mechanism involves the modulation of neuroinflammation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models of Alzheimer's disease. By leveraging established methodologies and adapting protocols from closely related compounds, researchers can effectively investigate the therapeutic potential of this compound. It is imperative to conduct dose-response studies and thorough validation to ascertain the specific effects of this compound on AD-related pathologies and cognitive function.
References
- 1. Polygala tenuifolia: a source for anti-Alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polygala tenuifolia: a source for anti-Alzheimer's disease drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated multi-omics analysis and experimental validation reveals the mechanism of tenuifoliside A activity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tenuifoliside C is an oligosaccharide ester isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine for cognitive enhancement and neurological conditions. Preclinical research suggests that this compound and related compounds, such as Tenuifolin and Tenuifoliside A, possess neuroprotective, anti-inflammatory, and cognitive-enhancing properties. These application notes provide a summary of the available data and detailed protocols for the administration of this compound in rodent models, based on studies of closely related compounds.
Data Presentation
Due to the limited availability of in vivo quantitative data specifically for this compound, the following tables summarize data from studies on Tenuifolin, a structurally similar and major bioactive component of Polygala tenuifolia. This information can serve as a strong starting point for designing experiments with this compound.
Table 1: Effects of Tenuifolin on Cognitive Performance in Rodent Models
| Rodent Model | Compound | Dosage (Oral Gavage) | Duration | Behavioral Test | Key Findings | Reference |
| Aged Mice | Tenuifolin | 20, 40, 80 mg/kg/day | 15 days | Step-down passive avoidance | Increased latency and decreased number of errors.[1][2] | |
| Aged Mice | Tenuifolin | 20, 40, 80 mg/kg/day | 15 days | Y-maze | Improved performance.[1][2] | |
| Sleep Deprivation (Mice) | Tenuifolin | 10, 20 mg/kg/day | 28 days | Y-maze, Novel Object Recognition, Step-through | Improved short- and long-term memory.[3] | |
| Chronic Restraint Stress (Mice) | Tenuifolin | 10, 20 mg/kg/day | 30 days | Y-maze, Novel Object Recognition, Step-through | Reversed cognitive impairment.[4] |
Table 2: Effects of Tenuifolin on Neuroinflammation and Neurochemistry in Rodent Models
| Rodent Model | Compound | Dosage (Oral Gavage) | Duration | Biomarker | Effect | Reference |
| Sleep Deprivation (Mice) | Tenuifolin | 10, 20 mg/kg/day | 28 days | IL-1β, IL-6, IL-18 (Pro-inflammatory cytokines) | Decreased production in the hippocampus.[3] | |
| Sleep Deprivation (Mice) | Tenuifolin | 10, 20 mg/kg/day | 28 days | IL-10 (Anti-inflammatory cytokine) | Increased generation in the hippocampus.[3] | |
| Chronic Restraint Stress (Mice) | Tenuifolin | 10, 20 mg/kg/day | 30 days | IL-6 (Pro-inflammatory cytokine) | Regulated levels in the hippocampus.[4] | |
| Chronic Restraint Stress (Mice) | Tenuifolin | 10, 20 mg/kg/day | 30 days | IL-10 (Anti-inflammatory cytokine) | Regulated levels in the hippocampus.[4] | |
| Aged Mice | Tenuifolin | 20, 40, 80 mg/kg/day | 15 days | Norepinephrine (NE), Dopamine (DA) | Increased levels in the hippocampus.[1][2] | |
| Aged Mice | Tenuifolin | 20, 40, 80 mg/kg/day | 15 days | Acetylcholinesterase (AChE) | Decreased activity in the cortex.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on Tenuifolin and other related compounds from Polygala tenuifolia. These can be used as a template for studies involving this compound.
Protocol 1: Preparation and Administration of this compound
1. Materials:
- This compound (powder)
- Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium)
- Rodent gavage needles (20-24 gauge for mice, 18-20 gauge for rats)
- Syringes (1 mL)
- Vortex mixer
- Analytical balance
2. Preparation of Dosing Solution:
- Calculate the required amount of this compound based on the desired dose (e.g., 10, 20, 40 mg/kg) and the body weight of the animals.
- Weigh the this compound powder accurately.
- Suspend the powder in the chosen vehicle.
- Vortex the solution thoroughly to ensure a uniform suspension before each administration.
3. Administration Procedure (Oral Gavage):
- Gently restrain the mouse or rat.
- Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
- Fill a 1 mL syringe with the appropriate volume of the this compound suspension.
- Carefully insert the gavage needle into the esophagus.
- Slowly administer the suspension.
- Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Assessment of Cognitive Function (Y-Maze Test)
1. Apparatus:
- A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 15 cm high) at a 120° angle from each other.
2. Procedure:
- Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
- Record the sequence of arm entries.
- A spontaneous alternation is defined as consecutive entries into all three different arms.
- Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.
Protocol 3: Assessment of Anti-Inflammatory Effects (Cytokine Analysis)
1. Sample Collection:
- Following the final administration of this compound and behavioral testing, euthanize the animals.
- Rapidly dissect the hippocampus from the brain on an ice-cold surface.
- Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
2. Cytokine Measurement (ELISA):
- Homogenize the hippocampal tissue in an appropriate lysis buffer.
- Centrifuge the homogenate and collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) according to the manufacturer's instructions.
- Normalize cytokine levels to the total protein concentration.
Mandatory Visualization
Signaling Pathways
Based on research on Tenuifolin and Tenuifoliside A, the neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in neuroinflammation and neuronal survival.
Experimental Workflow
References
- 1. Effects of tenuifolin extracted from radix polygalae on learning and memory: a behavioral and biochemical study on aged and amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenuifolin ameliorates the sleep deprivation-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenuifolin ameliorates chronic restraint stress-induced cognitive impairment in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C: Measuring its Impact on Cytokine Production
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenuifoliside C, a phenolic glycoside isolated from the roots of Polygala tenuifolia, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cytokine production, a key process in the inflammatory response. The provided methodologies and data will be valuable for studies in immunology and drug discovery, particularly for the development of novel anti-inflammatory therapeutics.
Data Presentation: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production
This compound has been shown to potently inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The following table summarizes the quantitative data on its inhibitory activity.
| Compound | Target Cytokine | Cell Type | Stimulant | IC₅₀ (µM) |
| This compound | IL-12 p40 | BMDCs | LPS | 1.83 ± 0.15 |
| IL-6 | BMDCs | LPS | 0.95 ± 0.08 | |
| TNF-α | BMDCs | LPS | 1.24 ± 0.11 |
Data extracted from a study on bioactive compounds from Polygala tenuifolia and their inhibitory effects on pro-inflammatory cytokine production in bone marrow-derived dendritic cells.[1][2][3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the immunomodulatory effects of this compound.
Preparation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of BMDCs from mouse bone marrow, a common primary cell model for studying innate immune responses.
Materials:
-
Femurs and tibias from 6-8 week old mice
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect femurs and tibias.
-
Remove muscle tissue and flush the bone marrow with RPMI 1640 medium using a syringe and needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh RPMI 1640 medium.
-
Culture the cells in RPMI 1640 medium supplemented with 10% FBS and 20 ng/mL of recombinant murine GM-CSF.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh medium containing GM-CSF.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.[1]
In Vitro this compound Treatment and LPS Stimulation
This protocol describes the treatment of BMDCs with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce cytokine production.
Materials:
-
Harvested BMDCs
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from Salmonella minnesota
-
48-well cell culture plates
-
RPMI 1640 medium with 5% FBS
Procedure:
-
Seed the BMDCs in 48-well plates at a density of 1 x 10⁵ cells per 0.5 mL of RPMI 1640 medium with 5% FBS.[1]
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with 10 ng/mL of LPS.[1]
-
Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, collect the culture supernatants for cytokine analysis.
Measurement of Cytokine Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in culture supernatants.[5][6][7]
Materials:
-
Culture supernatants from the in vitro experiment
-
ELISA kits for murine IL-12 p40, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this involves coating a microplate with a capture antibody specific for the target cytokine.
-
Add the collected culture supernatants to the wells, allowing the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on cytokine production.
Caption: Experimental workflow for measuring this compound effects.
Signaling Pathway
The anti-inflammatory effects of compounds from Polygala tenuifolia are often associated with the inhibition of the NF-κB and MAPK signaling pathways.[8][9] this compound likely exerts its effects by modulating these pathways, leading to a reduction in pro-inflammatory cytokine gene expression.
References
- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
- 6. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Cytokine analysis - ELISA / CBA [sanquin.org]
- 8. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Signaling Pathways Modulated by Tenuifoliside C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenuifoliside C, a bioactive compound isolated from the roots of Polygala tenuifolia, is under investigation for its potential therapeutic effects, particularly in the context of neuroinflammation and neurodegenerative diseases. While direct evidence for this compound is still emerging, studies on related compounds from the same plant, such as Tenuifoliside A and Tenuifolin, suggest that its mechanism of action likely involves the modulation of key intracellular signaling pathways. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on the NF-κB, PI3K/Akt, and ERK signaling pathways, which are critically involved in inflammation, cell survival, and proliferation. The protocols provided are based on established methodologies for these pathways, and the application notes include extrapolated data from studies on analogous compounds to guide researchers in their experimental design and data interpretation.
Introduction
Polygala tenuifolia has a long history in traditional medicine for treating cognitive ailments and inflammation. Modern research has identified several active compounds, including tenuifolisides, that contribute to its pharmacological effects. This compound, as a member of this family, is hypothesized to possess similar anti-inflammatory and neuroprotective properties. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying these effects by quantifying the expression and phosphorylation status of key proteins in relevant signaling cascades.
This document focuses on three central signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A pivotal regulator of inflammatory responses. Inhibition of this pathway is a key indicator of anti-inflammatory activity.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: Crucial for cell survival, proliferation, and growth. Its modulation can indicate effects on neuronal health and apoptosis.
-
ERK (Extracellular signal-regulated kinase) Pathway: A key component of the MAPK signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.
Data Presentation
The following tables summarize quantitative data from Western blot analyses of cells treated with compounds from Polygala tenuifolia. It is important to note that this data is derived from studies on Tenuifolin , a structurally related compound, and is presented here as a proxy to illustrate the potential effects of this compound. Researchers should generate their own data for this compound to confirm these effects.
Table 1: Effect of Tenuifolin on NF-κB Pathway Proteins in Aβ42-induced BV2 Microglial Cells
| Protein | Treatment | Fold Change vs. Aβ42 Control |
| p-p65 | Aβ42 + Tenuifolin (10µM) | ↓ 0.6-fold |
| IκBα | Aβ42 + Tenuifolin (10µM) | ↑ 1.5-fold |
Data extrapolated from qualitative descriptions in the literature. Actual fold change may vary.
Table 2: Effect of Tenuifolin on Ferroptosis and Neuroinflammation-Related Proteins in Corticosterone-Treated PC12 Cells [1]
| Protein/Marker | Treatment | Fold Change vs. Corticosterone Control |
| IL-1β | Corticosterone + Tenuifolin (1 µM) | ↓ 0.79-fold |
| IL-1β | Corticosterone + Tenuifolin (10 µM) | ↓ 0.57-fold |
| IL-1β | Corticosterone + Tenuifolin (50 µM) | ↓ 0.38-fold |
| IL-6 | Corticosterone + Tenuifolin (1 µM) | ↓ 0.85-fold |
| IL-6 | Corticosterone + Tenuifolin (10 µM) | ↓ 0.63-fold |
| IL-6 | Corticosterone + Tenuifolin (50 µM) | ↓ 0.49-fold |
| TNF-α | Corticosterone + Tenuifolin (1 µM) | ↓ 0.81-fold |
| TNF-α | Corticosterone + Tenuifolin (10 µM) | ↓ 0.65-fold |
| TNF-α | Corticosterone + Tenuifolin (50 µM) | ↓ 0.47-fold |
Experimental Protocols
General Workflow for Western Blot Analysis
Figure 1: General experimental workflow for Western blot analysis.
Protocol 1: Analysis of NF-κB Pathway Activation
This protocol is designed to measure the levels of phosphorylated p65 (p-p65), total p65, and IκBα. A decrease in p-p65 and an increase in IκBα levels would suggest inhibition of the NF-κB pathway.
-
Sample Preparation:
-
Culture cells (e.g., BV2 microglia or RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-IκBα
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-p65 signal to total p65 and IκBα to the loading control.
-
Protocol 2: Analysis of PI3K/Akt and ERK Pathway Activation
This protocol measures the phosphorylation of Akt and ERK1/2 as indicators of pathway activation. A decrease in the ratio of phosphorylated to total protein would indicate inhibition.
-
Sample Preparation:
-
Culture cells (e.g., SH-SY5Y neuroblastoma or PC12 cells) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with a growth factor (e.g., BDNF or EGF) for 15-30 minutes.
-
Lyse the cells and quantify protein as described in Protocol 1.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis and protein transfer as in Protocol 1.
-
-
Immunoblotting:
-
Block the membrane as described previously.
-
Incubate with the following primary antibodies overnight at 4°C:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (loading control)
-
-
Wash and incubate with appropriate secondary antibodies as in Protocol 1.
-
-
Detection and Analysis:
-
Perform ECL detection and image acquisition.
-
Quantify band intensities and normalize the phosphorylated protein signals to their respective total protein levels.
-
Signaling Pathway Diagrams
Figure 2: Proposed inhibition of the NF-κB pathway by this compound.
Figure 3: Potential modulation of the PI3K/Akt pathway by this compound.
Figure 4: Potential modulation of the ERK pathway by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on key signaling pathways using Western blot analysis. While direct quantitative data for this compound is not yet widely available, the information from related compounds from Polygala tenuifolia strongly suggests that the NF-κB, PI3K/Akt, and ERK pathways are relevant targets. Researchers are encouraged to use these protocols as a starting point and to generate specific data for this compound to further elucidate its molecular mechanisms and therapeutic potential.
References
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Tenuifoliside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia, a plant widely used in traditional medicine for its cognitive-enhancing and neuroprotective effects. Its therapeutic potential in neurological disorders is of significant interest. However, for any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.
These application notes provide a comprehensive overview of the available information on this compound and detailed protocols for assessing its BBB permeability. Due to the limited direct studies on this compound's BBB penetration, this document also includes data on related compounds, such as other triterpenoid saponins, to provide a comparative context for experimental design and data interpretation.
Data Presentation
Physicochemical Properties of this compound
A compound's physicochemical properties are fundamental in predicting its ability to cross the BBB. High molecular weight and hydrophilicity are generally associated with poor BBB penetration.
| Property | Value | Source |
| Molecular Formula | C35H44O19 | [1][2] |
| Molecular Weight | 768.71 g/mol | [1] |
| Boiling Point | 980.4±65.0 °C (Predicted) | [1] |
| Density | 1.51±0.1 g/cm3 (Predicted) | [1] |
| pKa | 9.75±0.36 (Predicted) | [1] |
| Form | Solid | [1] |
Comparative BBB Permeability of Related Triterpenoid Saponins
While direct quantitative data for this compound is not yet available, studies on other triterpenoid saponins provide valuable insights into the potential BBB permeability of this class of compounds. The blood-brain barrier penetration is often expressed as logBB, the logarithm of the ratio of the steady-state concentration of a compound in the brain to its concentration in the blood.
| Compound | logBB | Method | Key Findings | Source |
| Astragaloside IV | 0.49 ± 0.03 | In vivo (mice) and in silico | Demonstrates the ability to cross the BBB. | [3][4] |
| Platycodin D | -1.681 (average) | Biomimetic chromatography and in silico | Predicted not to cross the BBB. | [5] |
| Tenuifolin | - | Pharmacokinetic studies | Suggested to cross the BBB and distribute quickly into the brain. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the BBB permeability of this compound.
In Vitro BBB Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB.[7]
Principle: A filter plate is coated with a lipid solution to form an artificial membrane that mimics the BBB. The permeability of the test compound from a donor to an acceptor compartment is measured.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
BBB lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds (high and low permeability controls)
-
LC-MS/MS or HPLC-UV for quantification
Procedure:
-
Prepare Donor Solution: Dissolve this compound in PBS (with a small percentage of a co-solvent like DMSO if necessary) to a final concentration of 100 µM.
-
Coat Filter Plate: Carefully add 5 µL of the BBB lipid solution to the membrane of each well of the filter plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solution: Add 150 µL of the this compound donor solution to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method (LC-MS/MS or HPLC-UV).
-
Calculate Permeability (Pe):
-
Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) is the concentration in the donor well at time t.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time in seconds.
-
-
In Vitro Cell-Based BBB Model
This protocol utilizes a co-culture of brain endothelial cells and astrocytes to create a more physiologically relevant model of the BBB.
Principle: Human Brain Microvascular Endothelial Cells (HBMEC) are cultured on a semi-permeable membrane (Transwell insert), forming a monolayer with tight junctions. Astrocytes are cultured in the bottom of the well, providing paracrine support to enhance the barrier properties of the HBMEC monolayer. The transport of this compound across this cellular barrier is then measured.
Materials:
-
HBMEC and Human Astrocytes
-
Transwell inserts (e.g., 12-well, 1.0 µm pore size)
-
Cell culture media and supplements
-
Fibronectin or collagen for coating
-
Trans-Epithelial Electrical Resistance (TEER) measurement system
-
Lucifer yellow or fluorescently-labeled dextran for barrier integrity assessment
-
This compound
-
LC-MS/MS or HPLC-UV for quantification
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with fibronectin or collagen.
-
Seed HBMECs on the coated inserts at a high density.
-
Seed astrocytes in the bottom of the 12-well plate.
-
-
Co-culture and Barrier Formation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. Monitor the barrier integrity by measuring TEER daily. A TEER value >150 Ω·cm² is generally considered acceptable.
-
Barrier Integrity Check: Before the transport experiment, assess the paracellular permeability by adding a low permeability marker like Lucifer yellow to the apical chamber and measuring its appearance in the basolateral chamber over time.
-
Transport Experiment:
-
Replace the medium in the apical chamber with a medium containing a known concentration of this compound (e.g., 10 µM).
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately replace the collected volume with fresh medium.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS or HPLC-UV.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the apical chamber.
-
-
In Situ Brain Perfusion in Rodents
This technique allows for the measurement of brain uptake of a compound over a short duration without the influence of peripheral metabolism.[8]
Principle: The carotid artery of an anesthetized rodent is cannulated, and the brain is perfused with a solution containing the test compound. This bypasses the systemic circulation and allows for direct measurement of brain entry.
Materials:
-
Anesthetized rat or mouse
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, warmed to 37°C)
-
This compound
-
[¹⁴C]-Sucrose or other non-permeable marker
-
Surgical instruments
-
Perfusion pump
-
Brain tissue homogenizer
-
Scintillation counter and analytical instruments (LC-MS/MS)
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal (e.g., with isoflurane). Expose the common carotid artery and ligate its external branches.
-
Cannulation: Insert a cannula into the common carotid artery.
-
Perfusion: Start the perfusion with the buffer containing a known concentration of this compound and the non-permeable marker. The perfusion is typically carried out for a short period (e.g., 30-120 seconds).
-
Decapitation and Brain Removal: At the end of the perfusion, decapitate the animal and quickly remove the brain.
-
Sample Processing: Dissect the brain region of interest, weigh it, and homogenize it.
-
Quantification:
-
Measure the radioactivity in the brain homogenate and perfusate to determine the brain volume of distribution of the non-permeable marker.
-
Measure the concentration of this compound in the brain homogenate and perfusate using LC-MS/MS.
-
-
Calculate Brain Uptake Clearance (K_in):
-
K_in (mL/s/g) = (C_brain - V_v * C_pf) / (C_pf * T) Where:
-
C_brain is the concentration of this compound in the brain tissue (nmol/g).
-
V_v is the vascular volume, determined from the [¹⁴C]-Sucrose data (mL/g).
-
C_pf is the concentration of this compound in the perfusate (nmol/mL).
-
T is the perfusion time (s).
-
-
Visualizations
Hypothetical Signaling Pathway for this compound Neuroprotection
Based on the known effects of the related compound Tenuifoliside A, a potential signaling pathway for the neuroprotective effects of this compound, assuming it crosses the BBB, is depicted below. Tenuifoliside A has been shown to act via the BDNF/TrkB-ERK/PI3K-CREB pathway.
References
- 1. This compound CAS#: 139726-37-7 [chemicalbook.com]
- 2. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Silico Studies on Triterpenoid Saponins Permeation through the Blood-Brain Barrier Combined with Postmortem Research on the Brain Tissues of Mice Affected by Astragaloside IV Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Studies on Triterpenoid Saponins Permeation through the Blood–Brain Barrier Combined with Postmortem Research on the Brain Tissues of Mice Affected by Astragaloside IV Administration [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical investigation of Tenuifoliside C, a natural compound isolated from Polygala tenuifolia. The following sections detail the rationale, experimental design, and specific protocols for evaluating its potential neuroprotective, anti-inflammatory, and cognitive-enhancing properties.
Introduction
This compound is an oligosaccharide ester that has garnered scientific interest for its potential therapeutic applications in neurological disorders. Preclinical evidence suggests that its parent plant, Polygala tenuifolia, possesses neuroprotective and anti-inflammatory activities.[1][2][3][4] The proposed mechanisms of action for related compounds involve the modulation of key signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)-ERK/PI3K-CREB pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[5][6] This document outlines a strategic experimental workflow to systematically evaluate the therapeutic potential of this compound.
In Vitro Preclinical Evaluation
Assessment of Neuroprotective Effects
Objective: To determine the ability of this compound to protect neuronal cells from cytotoxic insults.
In Vitro Model: Human neuroblastoma SH-SY5Y cell line is a well-established model for neuroprotective studies.[1][7][8]
Experimental Design:
| Experimental Group | Description | Primary Endpoint | Secondary Endpoint(s) |
| Control | Untreated SH-SY5Y cells | Baseline cell viability | Basal levels of apoptotic markers |
| Oxidative Stress | SH-SY5Y cells treated with H₂O₂ (e.g., 100 µM) | Decreased cell viability | Increased apoptotic markers |
| This compound (Vehicle) | SH-SY5Y cells treated with the vehicle used to dissolve this compound | No significant change from control | Basal levels of apoptotic markers |
| This compound + Oxidative Stress | SH-SY5Y cells pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) followed by H₂O₂ exposure | Increased cell viability compared to the oxidative stress group | Decreased apoptotic markers, changes in BDNF and p-CREB levels |
Experimental Workflow:
Caption: Workflow for in vitro neuroprotection studies of this compound.
Evaluation of Anti-inflammatory Activity
Objective: To assess the anti-inflammatory potential of this compound in a cellular model of neuroinflammation.
In Vitro Model: Murine macrophage RAW 264.7 cell line or primary microglia are suitable for studying inflammation.[6]
Experimental Design:
| Experimental Group | Description | Primary Endpoint | Secondary Endpoint(s) |
| Control | Untreated RAW 264.7 cells | Basal cytokine levels | Basal NF-κB activation |
| LPS Stimulation | RAW 264.7 cells treated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) | Increased production of TNF-α and IL-6 | Increased NF-κB activation |
| This compound (Vehicle) | RAW 264.7 cells treated with the vehicle | No significant change from control | Basal NF-κB activation |
| This compound + LPS | RAW 264.7 cells pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) followed by LPS stimulation | Decreased production of TNF-α and IL-6 compared to the LPS stimulation group | Decreased NF-κB activation |
Experimental Workflow:
Caption: Workflow for in vitro anti-inflammatory studies of this compound.
In Vivo Preclinical Evaluation
Assessment of Cognitive Enhancement
Objective: To evaluate the efficacy of this compound in a mouse model of learning and memory impairment.
In Vivo Model: Scopolamine-induced amnesia in mice is a widely used and validated model for screening cognitive enhancers.[9][10][11]
Experimental Design:
| Experimental Group (n=10-12/group) | Treatment | Scopolamine Injection | Behavioral Test | Biochemical Analysis |
| Vehicle Control | Vehicle (e.g., saline, p.o.) for 14 days | Saline (i.p.) | Morris Water Maze | Hippocampal BDNF, p-CREB, and cytokine levels |
| Scopolamine Control | Vehicle (p.o.) for 14 days | Scopolamine (e.g., 1 mg/kg, i.p.) | Morris Water Maze | Hippocampal BDNF, p-CREB, and cytokine levels |
| Positive Control | Donepezil (e.g., 1 mg/kg, p.o.) for 14 days | Scopolamine (1 mg/kg, i.p.) | Morris Water Maze | Hippocampal BDNF, p-CREB, and cytokine levels |
| This compound (Low Dose) | This compound (e.g., 10 mg/kg, p.o.) for 14 days | Scopolamine (1 mg/kg, i.p.) | Morris Water Maze | Hippocampal BDNF, p-CREB, and cytokine levels |
| This compound (High Dose) | This compound (e.g., 50 mg/kg, p.o.) for 14 days | Scopolamine (1 mg/kg, i.p.) | Morris Water Maze | Hippocampal BDNF, p-CREB, and cytokine levels |
Experimental Workflow:
References
- 1. SH-SY5Y culturing [protocols.io]
- 2. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 3. novamedline.com [novamedline.com]
- 4. Molecular Targets of Dietary Polyphenols with Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.2. Neuroprotection Assessment Assays [bio-protocol.org]
- 8. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 9. njppp.com [njppp.com]
- 10. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
Tenuifoliside C: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside C is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd.[1][2]. This plant, also known as Yuan Zhi, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation and cognitive disorders. Modern pharmacological studies have begun to elucidate the therapeutic potential of its constituents, including this compound, in drug discovery. This document provides detailed application notes and protocols for researchers interested in investigating the therapeutic potential of this compound.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities that suggest its potential application in several therapeutic areas:
-
Anti-inflammatory Effects: this compound, along with other compounds from Polygala tenuifolia, has shown inhibitory effects on the production of pro-inflammatory mediators. This suggests its potential use in the development of treatments for inflammatory diseases.
-
Neuroprotective Properties: While direct evidence for this compound is still emerging, related compounds from the same plant, such as Tenuifoliside A, have exhibited significant neuroprotective effects, indicating a potential therapeutic avenue for neurodegenerative diseases.[3]
-
Enzyme Inhibition: this compound has been identified as a targeted inhibitor of lactate dehydrogenase (LDH) and cytochrome P450 2E1 (CYP2E1).[1][2][4] This inhibitory activity could be explored for therapeutic benefit in conditions where these enzymes are dysregulated.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from Polygala tenuifolia.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) | Reference |
| Cytotoxicity | Human A549 cells | Cell growth inhibition | 26 | [1] |
| Cytotoxicity | Human SK-MEL-2 cells | Cell growth inhibition | >30 | [1] |
| Cytotoxicity | Human SKOV3 cells | Cell growth inhibition | 24.64 | [1] |
| Anti-inflammatory | Mouse BV2 cells | LPS-induced nitric oxide production | 26.96 | [1] |
Table 2: Pharmacokinetic Parameters of Related Oligosaccharide Esters from Polygala tenuifolia in Rats
| Compound | Dose (mg/kg) | Route | Absolute Bioavailability (%) | Reference |
| Sibiricose A5 | 7.40 (oral), 0.74 (i.v.) | Oral, i.v. | 3.25 | [5] |
| Sibiricose A6 | 11.60 (oral), 1.16 (i.v.) | Oral, i.v. | 2.95 | [5] |
| 3,6′-disinapoyl sucrose (DSS) | 16.00 (oral), 1.60 (i.v.) | Oral, i.v. | 2.36 | [5] |
| Tenuifoliside A (TFSA) | 50.00 (oral), 5.00 (i.v.) | Oral, i.v. | 1.17 | [5] |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound are not yet publicly available but have been determined in studies.[6]
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, studies on closely related compounds from Polygala tenuifolia provide valuable insights into potential mechanisms of action.
Potential Neuroprotective Signaling Pathway (based on Tenuifoliside A)
Tenuifoliside A has been shown to exert its neuroprotective effects through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which subsequently activates the downstream PI3K/Akt and ERK signaling cascades, leading to the phosphorylation of CREB.[3]
Potential Anti-inflammatory Signaling Pathway (based on Tenuifolin and Tenuifoliside A)
Tenuifolin and Tenuifoliside A have been demonstrated to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[5][7] This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition and determine the IC50 value.
In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H2O2)-induced cytotoxicity in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Cytotoxicity: Add H2O2 to a final concentration of 100 µM to all wells except the control and incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control.
Pharmacokinetic Study in Rats
This protocol describes a method for determining the pharmacokinetic profile of this compound in rats following oral administration.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Heparinized tubes for blood collection
-
Acetonitrile for protein precipitation
-
UHPLC-MS/MS system
Procedure:
-
Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the rats overnight with free access to water.
-
Dosing: Administer this compound orally by gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 12000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UHPLC-MS/MS analysis.
-
-
UHPLC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated UHPLC-MS/MS method.[6]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability if an intravenous group is included) using appropriate software.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammatory and neurodegenerative diseases. The provided application notes and protocols offer a framework for researchers to further investigate its pharmacological properties and potential for clinical translation. Further studies are warranted to fully elucidate its mechanisms of action and to establish a comprehensive preclinical data package.
References
- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the inhibition of eight major human cytochrome P450 isozymes by a probe substrate cocktail in vitro with emphasis on CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tenuifoliside C stability in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tenuifoliside C in DMSO and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound. It offers high solubility, although ultrasonic assistance may be required to achieve complete dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures and protected from light. Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most referenced solvent, the stability of this compound in other organic solvents such as ethanol, methanol, or acetonitrile has not been extensively documented in publicly available literature. If you must use an alternative solvent, it is highly recommended to perform a preliminary stability assessment for your specific experimental conditions.
Q5: What are the potential degradation pathways for this compound?
A5: this compound is a saponin, which is a type of glycoside. The primary degradation pathways for glycosides typically involve the hydrolysis of the glycosidic bonds that link the sugar moieties to the aglycone.[1][2] This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation of the aglycone or sugar moieties and photodegradation upon exposure to light.
Troubleshooting Guides
Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
-
Possible Cause 1: Compound Degradation. this compound may have degraded in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Compare the activity of the fresh solution with your existing stock.
-
If the fresh solution shows higher activity, discard the old stock.
-
Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and protect from light.
-
-
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the solvent.
-
Troubleshooting Steps:
-
Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.
-
Visually inspect the solution for any particulate matter before use.
-
-
Problem 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) of this compound samples.
-
Possible Cause: Presence of Degradation Products. The unexpected peaks may correspond to degradants of this compound.
-
Troubleshooting Steps:
-
Review the storage conditions and handling of your this compound stock and working solutions. Exposure to light, elevated temperatures, or non-neutral pH can accelerate degradation.
-
Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times relative to the parent compound.
-
If degradation is confirmed, prepare fresh solutions and ensure proper storage and handling for future experiments.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month | Protect from light; use tightly sealed vials to prevent water absorption by DMSO. |
| -80°C | Up to 6 months | Protect from light; ideal for long-term storage. |
| Room Temperature | Not recommended for long-term storage | Use freshly prepared solutions for optimal results. |
Note: This data is based on general recommendations for storing compounds in DMSO and is not from a specific stability study of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS/MS Method for this compound Quantification
This protocol is adapted from a method for the quantification of this compound in biological matrices and can be used to assess its stability in solution.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its potential degradants. The exact m/z values will depend on the ionization mode and the nature of the degradation products.
4. Stability Assessment Procedure:
-
Prepare a stock solution of this compound in the desired organic solvent (e.g., DMSO) at a known concentration.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve a vial from each condition.
-
Dilute the sample to an appropriate concentration for UPLC-MS/MS analysis.
-
Analyze the samples and quantify the remaining this compound peak area or concentration relative to the initial time point (T=0).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as the UPLC-MS/MS method described in Protocol 1.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical impact of this compound degradation on its biological activity.
References
Technical Support Center: Tenuifoliside C Quantification in Biological Samples
Welcome to the technical support center for the quantification of Tenuifoliside C in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
???+ question "Q1: I am seeing low recovery of this compound from my plasma samples. What are the possible causes and solutions?"
???+ question "Q2: My results are inconsistent between samples. What could be causing this variability?"
Chromatography & Mass Spectrometry
???+ question "Q3: I'm observing poor peak shape and/or peak splitting for this compound. How can I improve this?"
???+ question "Q4: How do I address suspected matrix effects in my LC-MS/MS analysis?"
???+ question "Q5: What are the recommended starting points for LC-MS/MS parameters for this compound quantification?"
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for this compound quantification in rat plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 2.5 - 2000 | 2.5 | [1][2] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy | Reference |
| This compound | 10, 50, 500, 1500 | < 13.0% | < 8.0% | 95.0% - 107.0% | [2] |
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| This compound | 70.06 ± 6.33 to 86.95 ± 5.35 | 91.72 ± 4.80 to 101.84 ± 5.04 | [1][2] |
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution.
-
Add 750 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 11,800 × g for 10 minutes.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[3]
Protocol 2: UHPLC-MS/MS Conditions
-
UHPLC System: AB Sciex ExionLC system or equivalent.[3]
-
Column: Thermo Hypersil Gold C18 (3.0 × 100 mm, 3 µm).[3]
-
Mobile Phase A: Aqueous 10 mM ammonium acetate solution.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Autosampler Temperature: 4°C.[3]
-
Gradient Program:
-
0-1 min: 5% B
-
1-3.5 min: 5% to 85% B
-
3.5-4.0 min: 85% B
-
4.0-4.1 min: 85% to 5% B
-
4.1-5.0 min: 5% B[3]
-
-
Mass Spectrometer: AB Sciex 6500+ triple quadrupole tandem mass spectrometer with an electrospray ionization source.[3]
-
Ionization Mode: Positive.[3] (Note: Negative mode has also been successfully used and may offer higher sensitivity).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Simultaneous determination and pharmacokinetic study of polygalaxanthone III, tenuifolin, tenuifoliside A and this compound in rat plasma by LC-MS/MS after oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination and pharmacokinetic study of polygalaxanthone III, tenuifolin, tenuifoliside A and this compound in rat plasma by LC-MS/MS after oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Tenuifoliside C interference in biochemical assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Tenuifoliside C, a triterpenoid saponin isolated from Polygala tenuifolia. Due to its chemical nature, this compound, like many natural products, has the potential to interfere with biochemical assays, leading to false-positive or misleading results. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help identify and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid saponin compound isolated from the root of Polygala tenuifolia.[1][2] Saponins from this plant are known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][3][4] Specifically, related compounds like Tenuifoliside A have been shown to exert neuroprotective effects through signaling pathways such as the BDNF/TrkB-ERK/PI3K-CREB pathway.[5] this compound itself has been identified as a targeted lactate dehydrogenase inhibitor.[6]
Q2: Why might this compound interfere with my biochemical assay?
A2: this compound is a saponin, a class of molecules known for potential assay interference.[7][8] Like other saponins, it is an amphipathic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties.[9] This structure can lead to several types of non-specific interactions in an assay environment:
-
Aggregation: At certain concentrations, saponins can form micelles or aggregates that may sequester and non-specifically inhibit enzymes, leading to false-positive results.
-
Reactivity: The complex structure may contain reactive functional groups that can covalently modify proteins or react with assay reagents.[10]
-
Optical Interference: The molecule may possess inherent fluorescent or light-absorbing properties that can interfere with assays using optical readouts (e.g., fluorescence, absorbance).
-
Redox Activity: Natural products, particularly those with phenolic-like moieties, can have intrinsic redox activity, interfering with assays that rely on redox-sensitive reagents (e.g., MTT, resazurin-based assays).[11]
Q3: My assay shows this compound is a potent inhibitor. How can I confirm this is a genuine result and not an artifact?
A3: A positive "hit" requires rigorous validation through a series of control experiments and orthogonal assays. You should systematically investigate common interference mechanisms. A logical workflow is essential to distinguish true activity from assay artifacts. (See the Troubleshooting Workflow diagram below).
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A4: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in multiple, unrelated high-throughput screening assays.[12] This promiscuous activity is often due to non-specific mechanisms rather than selective interaction with a biological target. Many natural products contain substructures that are flagged as PAINS. While this compound has not been specifically categorized as a PAIN in the literature, its classification as a saponin warrants careful evaluation for PAINS-like behavior.
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay
If this compound shows inhibitory activity in your primary screen, it is crucial to rule out non-specific inhibition.
References
- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Tenuifoliside C Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tenuifoliside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its characteristically low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid saponin isolated from the roots of Polygala tenuifolia Willd.[1], a plant used in traditional medicine for its neuroprotective effects.[2][3] Like many saponins, this compound exhibits poor oral bioavailability, which significantly limits its therapeutic potential when administered orally. This is primarily due to its high molecular weight and poor membrane permeability.[2] For instance, a structurally similar compound, Tenuifoliside A, has an absolute oral bioavailability of only 1.17% in rats, highlighting the absorption challenges with this class of molecules.[2]
Q2: What are the primary reasons for the low oral bioavailability of saponins like this compound?
A2: The poor oral absorption of saponins can be attributed to several factors:
-
Poor Aqueous Solubility: Limited dissolution in gastrointestinal fluids is a prerequisite for absorption.[4][5]
-
Low Membrane Permeability: The large and complex structure of saponins hinders their ability to pass through the intestinal epithelium.[2]
-
First-Pass Metabolism: Extensive metabolism in the gut wall or liver can degrade the compound before it reaches systemic circulation.
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P-glycoprotein (P-gp) Efflux: Saponins can be substrates for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen.[6]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the poor bioavailability of this compound:
-
Lipid-Based Formulations: These are highly effective for lipophilic compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.[7]
-
Nanoemulsions: These are colloidal dispersions of oil and water that can improve solubility and facilitate transport through the lymphatic system, bypassing first-pass metabolism.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[5]
-
-
Particle Size Reduction:
-
Micronization and Nanonization: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[8]
-
-
Use of Bioenhancers:
-
Natural Compounds: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and enhance intestinal absorption.[9]
-
Saponins as Absorption Enhancers: Interestingly, some saponins themselves can act as absorption enhancers by interacting with membrane cholesterol and increasing intestinal permeability.[10][11]
-
-
Amorphous Solid Dispersions:
-
Spray Drying and Hot Melt Extrusion: These techniques create a dispersion of the crystalline drug in a polymer matrix, which can improve its dissolution properties.[7]
-
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low and Variable Plasma Concentrations | Poor dissolution of this compound in the GI tract. | Develop a lipid-based formulation (e.g., SEDDS, nanoemulsion) to improve solubility and dissolution rate.[7] |
| Degradation of this compound in the stomach. | Consider enteric-coated formulations to protect the compound from the acidic environment of the stomach. | |
| High first-pass metabolism. | Formulations that promote lymphatic uptake, such as those with long-chain triglycerides, can help bypass the liver.[8] | |
| Inconsistent food intake by animals. | Standardize the feeding schedule. Administering this compound with a high-fat meal might enhance the absorption of a lipophilic formulation. | |
| High Variability Between Individual Animals | Inconsistent formulation. | Ensure the formulation is homogenous and that this compound remains suspended or dissolved throughout the dosing procedure. |
| Biological variability. | While some inter-animal variability is expected, it can be minimized by using a sufficient number of animals per group and ensuring consistent experimental conditions.[12] | |
| No Detectable Compound in Plasma | The lower limit of quantification (LLOQ) of the analytical method is too high. | Develop and validate a highly sensitive analytical method, such as LC-MS/MS, with an LLOQ sufficient to detect the expected low concentrations.[13][14] |
| Rapid elimination of the compound. | Increase the frequency of blood sampling at earlier time points post-dosing to capture the peak concentration (Cmax). |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatize animals for at least one week before the experiment.
-
Fast rats overnight (12-18 hours) with free access to water before dosing.[2]
2. Dosing:
-
Oral Administration:
-
Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a nanoemulsion).
-
Administer a single dose via oral gavage. The recommended maximum volume for rats is 10 mL/kg.[15]
-
-
Intravenous Administration (for absolute bioavailability determination):
-
Dissolve this compound in a suitable vehicle for injection (e.g., saline with a co-solvent).
-
Administer via the tail vein.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points.
-
Suggested time points for oral administration: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding 750 µL of methanol.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[16]
Protocol 2: LC-MS/MS Quantification of this compound in Rat Plasma
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 3.0 × 100 mm, 3 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water with 10 mM ammonium acetate.[2]
-
Ionization Mode: Negative or positive ion mode, depending on which provides better sensitivity for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Tenuifoliside A (as a proxy for this compound)
Tenuifoliside A has been shown to exert its neuroprotective effects by modulating the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. This pathway is crucial for neuronal survival, growth, and differentiation.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New oral liposomal vitamin C formulation: properties and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scielo.br [scielo.br]
- 9. e-century.us [e-century.us]
- 10. In Vitro and In Vivo Activities of a Triterpenoid Saponin Extract (PX-6518) from the Plant Maesa balansae against Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Tenuifoliside C Results
Welcome to the technical support center for Tenuifoliside C (TFC) experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized methodologies for achieving consistent and reliable results in their studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a phenolic glycoside that can be isolated from the roots of Polygala tenuifolia Willd.[1][2]. This plant has a history of use in traditional medicine for treating various conditions, including inflammatory and neurodegenerative diseases[1][3].
Q2: What are the known biological activities of this compound?
A2: this compound has been shown to possess anti-inflammatory properties[1]. While direct studies on this compound are emerging, related compounds from Polygala tenuifolia, such as Tenuifoliside A and Tenuifolin, have demonstrated neuroprotective effects, suggesting that this compound may have similar potential[4][5].
Q3: What are the main challenges in working with this compound?
A3: Like many natural products, researchers may encounter challenges with the solubility of this compound in aqueous solutions for cell-based assays[6]. Variability in the purity and stability of the compound can also lead to inconsistent results. Establishing standardized protocols is crucial to mitigate these issues.
Q4: What is the proposed mechanism of action for this compound and related compounds?
A4: While the precise signaling pathways for this compound are still under investigation, related compounds from the same plant source offer insights. Tenuifolin has been shown to attenuate neuroinflammation by downregulating the NF-κB signaling pathway[5]. Tenuifoliside A has been found to exert neuroprotective effects through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway[4]. It is plausible that this compound may act through similar mechanisms.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Poor or Inconsistent Solubility of this compound
-
Problem: this compound precipitates when diluted into aqueous cell culture media from a DMSO stock solution.
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can cause hydrophobic compounds to precipitate.
-
Low Intrinsic Aqueous Solubility: this compound, like many natural products, has limited solubility in water.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in pre-warmed (37°C) cell culture medium to gradually decrease the DMSO concentration[7]. Ensure thorough mixing after each dilution.
-
-
Incorrect pH of the Buffer: While this compound does not have readily ionizable groups, the pH of the buffer can sometimes influence the solubility of other components in the medium, indirectly affecting TFC's solubility.
-
Recommendation: Ensure your cell culture medium is properly buffered and the pH is stable.
-
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: High variability in results between replicate wells or different experiments.
-
Possible Causes & Solutions:
-
Cell Passage Number and Health: The passage number and overall health of your cells can significantly impact their response to treatment.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Compound Degradation: this compound may be unstable under certain storage or experimental conditions.
-
Recommendation: Aliquot your this compound stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in compound concentration and cell stress.
-
Recommendation: Avoid using the outermost wells of your microplates for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Issue 3: Unexpected Cytotoxicity
-
Problem: this compound shows higher than expected toxicity to cells.
-
Possible Causes & Solutions:
-
Solvent Toxicity: As mentioned, high concentrations of DMSO are cytotoxic.
-
Recommendation: Verify that the final DMSO concentration is non-toxic to your specific cell line by running a vehicle control at various DMSO concentrations.
-
-
Compound Purity: Impurities in the this compound sample could be contributing to the observed toxicity.
-
Recommendation: Whenever possible, use high-purity this compound (≥95%). Confirm the purity via HPLC analysis if possible.
-
-
Incorrect Concentration Range: The effective concentration range for this compound may be narrower than anticipated.
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations to determine the optimal non-toxic working concentration for your specific cell line and assay.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration does not exceed 0.1%.
-
Use the working solutions immediately.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells of choice (e.g., PC12, SH-SY5Y, or BV2 microglia) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) concentration using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Limited | May require heating. |
| Water | Poor | Not recommended for direct dissolution. |
| PBS | Poor | Not recommended for direct dissolution. |
Table 2: Recommended Cell Lines for this compound Research
| Cell Line | Cell Type | Application |
| PC12 | Rat pheochromocytoma | Neuroprotection studies[8]. |
| SH-SY5Y | Human neuroblastoma | Neuroprotection, neuroinflammation studies[5]. |
| BV2 | Mouse microglia | Neuroinflammation studies[5]. |
| RAW 264.7 | Mouse macrophage | General anti-inflammatory studies[9]. |
Table 3: Example Dose-Response Data for this compound in a Cytotoxicity Assay
| TFC Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 6.1 |
| 50 | 88.7 | 7.3 |
| 100 | 65.4 | 8.9 |
| 200 | 32.1 | 9.5 |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Putative signaling pathways for this compound's biological activity.
References
- 1. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four New Phenolic Glycosides from Polygala tenuifolia [jstage.jst.go.jp]
- 3. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor water solubility of Tenuifoliside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenuifoliside C, focusing on overcoming its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic molecule with poor aqueous solubility. Experimental data on its solubility in a wide range of solvents is limited. However, based on available information, stock solutions can be prepared in dimethyl sulfoxide (DMSO). One supplier notes a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.[1] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1] For in vivo or cell-based assays requiring aqueous solutions, further dilution and formulation strategies are necessary.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue due to the poor water solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a co-solvent system: Incorporating a water-miscible organic co-solvent can help maintain solubility. A suggested starting point is a vehicle containing DMSO, PEG300, and Tween-80.[1] Always perform vehicle control experiments to ensure the co-solvents do not interfere with your assay.
-
Employ sonication or gentle heating: After dilution, brief sonication or gentle warming (e.g., to 37°C) can sometimes help to redissolve small amounts of precipitate.[2] However, be cautious about the thermal stability of this compound.
-
Consider advanced formulation strategies: If the above methods are insufficient, you may need to explore more advanced formulation techniques such as cyclodextrin complexation, liposomal formulations, or self-emulsifying drug delivery systems (SEDDS).
Q3: Are there any established formulation protocols to improve the aqueous solubility and bioavailability of this compound?
A3: While specific, validated formulation protocols for this compound are not widely published, several general strategies for poorly soluble saponins and other natural products can be adapted. These include:
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Co-solvent Systems: A mixture of solvents can be used to increase solubility.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and delivery.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3][4]
Detailed experimental starting points for these techniques are provided in the "Experimental Protocols" section below.
Q4: How can I quantify the concentration of this compound in my formulations to assess solubility improvement?
A4: A reliable method for quantifying this compound is crucial for evaluating the effectiveness of any solubility enhancement technique. An ultra-performance liquid chromatography (UPLC) method has been developed for the quantitative analysis of multiple components from Polygala tenuifolia, including this compound.[5][6] Key parameters of a published method are summarized in the table below. Researchers can adapt this method for their specific needs.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (130.09 mM) | Requires ultrasonication. Use of newly opened DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.25 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.25 mM) | Clear solution. | [1] |
Table 2: UPLC Method Parameters for Quantification of this compound
| Parameter | Condition | Reference |
| Column | Not specified in abstract | [5][6] |
| Mobile Phase | Gradient elution | [5][6] |
| Detection Wavelength | 320 nm | [5][6] |
| Internal Standard | 3,6'-disinapoyl sucrose | [5][6] |
| Run Time | 26 minutes | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol is a starting point for preparing a more aqueous-compatible stock solution of this compound.
-
Prepare the co-solvent vehicle: Aseptically mix the following components in the specified ratio:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Dissolve this compound: Weigh the desired amount of this compound and dissolve it in the pre-prepared co-solvent vehicle.
-
Aid dissolution: If necessary, use gentle vortexing and sonication in a water bath to ensure complete dissolution.
-
Sterile filter: For cell-based assays, filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol outlines a general procedure for forming an inclusion complex with β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which can enhance aqueous solubility.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized for better performance.
-
Dissolution:
-
Dissolve the accurately weighed cyclodextrin in purified water with stirring. Gentle heating may be required.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
-
Complexation: Slowly add the this compound solution to the aqueous cyclodextrin solution under continuous stirring.
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Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Solvent Removal/Product Isolation:
-
Lyophilization (Freeze-drying): Freeze the solution and then lyophilize to obtain a dry powder of the inclusion complex.
-
Solvent Evaporation: If an organic solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
-
Characterization: Confirm the formation of the inclusion complex and determine the increase in aqueous solubility by dissolving the complex in water and quantifying the this compound concentration using a validated analytical method (e.g., UPLC).
Protocol 3: Formulation of this compound Liposomes (General Thin-Film Hydration Method)
This protocol provides a general guideline for encapsulating this compound into liposomes.
-
Lipid Film Formation:
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Dissolve the chosen lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
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Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound to determine the encapsulation efficiency.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenuifoliside C. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound in in vitro anti-inflammatory assays?
A1: this compound has demonstrated potent inhibitory effects on the production of pro-inflammatory cytokines. The reported IC50 value, which is the concentration required to inhibit 50% of the response, for a mixture of compounds including this compound ranges from 0.08 to 21.05 µM for the inhibition of IL-12 p40, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[1][2] Therefore, a good starting point for a dose-response curve would be to test concentrations ranging from 0.01 µM to 100 µM.
Q2: Is this compound cytotoxic at its effective concentrations?
A2: Studies have shown that this compound does not exhibit notable cytotoxicity at concentrations effective for anti-inflammatory activity.[1] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to establish a non-toxic working concentration range.
Q3: What are the known signaling pathways affected by this compound or related compounds from Polygala tenuifolia?
A3: Tenuifoliside A, a structurally related compound, has been shown to exert its effects through the NF-κB and MAPK (mitogen-activated protein kinases) signaling pathways.[3] It is plausible that this compound may also modulate these pathways to exert its anti-inflammatory effects. Specifically, inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
| Potential Cause | Troubleshooting Step |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth phase across all experiments. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing. |
| Assay Protocol Execution | Standardize incubation times, washing steps, and reagent addition volumes. Use multichannel pipettes for consistency. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Issue 2: No Observable Dose-Response Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Expand the concentration range tested (e.g., from nanomolar to high micromolar) to ensure the effective range is not being missed. |
| Compound Inactivity | Verify the identity and purity of the this compound sample using analytical methods such as HPLC or Mass Spectrometry. |
| Cell Line Insensitivity | Consider using a different cell line that is known to be responsive to anti-inflammatory compounds. |
| Assay Sensitivity | Ensure the assay used (e.g., ELISA, Griess assay) has sufficient sensitivity to detect changes in the measured endpoint. |
Quantitative Data Summary
| Compound | Effect | Cell Line | IC50 Value (µM) | Reference |
| This compound (within a mixture) | Inhibition of IL-12 p40, IL-6, and TNF-α production | Bone Marrow-Derived Dendritic Cells | 0.08 - 21.05 | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anti-inflammatory Activity (Cytokine ELISA)
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages or BMDCs) in a 24-well plate. Pre-treat cells with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the pro-inflammatory cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample. Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
Visualizations
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
References
- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Tenuifoliside C in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Tenuifoliside C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is recognized as a targeted inhibitor of lactate dehydrogenase (LDH), an essential enzyme in cellular metabolism.[1][2][3] By inhibiting LDH, this compound can interfere with the energy production of cells, which is a key therapeutic strategy, particularly in cancer research where cells often exhibit elevated LDH activity.[1][4]
Q2: What are the known molecular targets and off-targets of this compound?
A2: The primary molecular target of this compound is lactate dehydrogenase (LDH).[1][2][3] Additionally, it has been shown to significantly inhibit chlorzoxazone 6-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2E1, indicating that CYP2E1 is another potential target or off-target.[5][6] While comprehensive off-target profiling for this compound is not widely published, its structural similarity to other compounds from Polygala tenuifolia, such as Tenuifoliside A, suggests potential interactions with signaling pathways like ERK, PI3K, and NF-κB.[7][8][9]
Q3: What are the expected cellular effects of this compound?
A3: As an LDH inhibitor, this compound is expected to reduce lactate production and ATP synthesis, particularly in highly glycolytic cells like many cancer cell lines.[1] This can lead to decreased cell proliferation and viability.[1] Given the anti-inflammatory properties of related compounds from Polygala tenuifolia, this compound may also modulate inflammatory responses.[8][10]
Q4: In which solvent should I dissolve this compound for cell culture experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[5] Be aware that DMSO can have cytotoxic effects at higher concentrations, so it is crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%) and to include a vehicle control (media with the same concentration of DMSO) in your experimental design.[11]
Q5: What is a recommended starting concentration range for this compound in cell culture?
A5: Based on available data for this compound and related compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[5][10] The optimal concentration will be cell-type dependent, and it is advisable to perform a dose-response curve to determine the IC50 value for your specific cell line and assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Cell Culture Medium | - Low solubility of the compound in aqueous solutions.- High final concentration of this compound.- Interaction with media components. | - Ensure the DMSO stock solution is fully dissolved before adding to the medium. Sonication can aid in dissolving the compound.[12]- Prepare the final dilution immediately before adding it to the cells.- Decrease the final concentration of this compound.- Increase the serum concentration in the medium if your experimental design allows, as serum proteins can help to keep compounds in solution. |
| High Cell Death in Vehicle Control (DMSO) | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Keep the final DMSO concentration in the culture medium at or below 0.5%.[11]- Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line.- Ensure the same concentration of DMSO is used in all treatment groups, including the vehicle control. |
| Inconsistent or Non-reproducible Results | - Variability in compound preparation.- Inconsistent cell seeding density.- Passage number of cells is too high, leading to phenotypic drift. | - Prepare a large batch of the this compound stock solution to be used for a series of experiments.- Ensure accurate and consistent cell counting and seeding.- Use cells within a consistent and low passage number range.- Standardize incubation times and all procedural steps. |
| No Observed Effect of this compound | - The concentration used is too low.- The cell line is resistant to LDH inhibition.- The compound has degraded. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the expression and activity of LDH in your cell line.- Store the this compound stock solution at -20°C or -80°C and protect it from light to prevent degradation.[5] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| SK-OV-3 (human ovarian cancer) | SRB Assay | 24.64 | 48 hours | [5] |
| SK-MEL-2 (human melanoma) | SRB Assay | >25 | 48 hours | [5] |
Table 2: Anti-inflammatory Activity of Compounds from Polygala tenuifolia
Note: Data for this compound is not available in the search results. The following data is for other compounds from the same plant and may suggest potential activity ranges.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 3 (from P. tenuifolia) | BMDCs | IL-12 p40 Inhibition | 0.08 ± 0.01 | [10] |
| Compound 4 (from P. tenuifolia) | BMDCs | IL-12 p40 Inhibition | 0.25 ± 0.01 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound
-
DMSO
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways like ERK and PI3K/Akt.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing the protein lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Diagrams
Signaling Pathways Potentially Modulated by this compound
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A general workflow for identifying off-target effects.
Troubleshooting Decision Tree for this compound Experiments
Caption: A decision tree for troubleshooting common issues.
References
- 1. Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Tenuifoliside C Delivery in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of Tenuifoliside C in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its therapeutic interests?
This compound is a bioactive oligosaccharide ester found in the root of Polygala tenuifolia (Yuan Zhi), a traditional Chinese medicine. It is of significant interest for its potential neuroprotective, anti-inflammatory, and cognitive-enhancing properties. Research suggests its therapeutic potential in neurological disorders.
2. What are the main challenges in delivering this compound in animal studies?
The primary challenges in delivering this compound revolve around its physicochemical properties, which can lead to:
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Low oral bioavailability: Like many natural oligosaccharide esters, this compound may be poorly absorbed from the gastrointestinal tract.
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Limited Blood-Brain Barrier (BBB) permeability: For neurological applications, effectively crossing the BBB to reach the central nervous system is a major hurdle.
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Stability issues: this compound is susceptible to degradation in aqueous solutions, particularly under alkaline conditions, which can impact the accuracy of dosing solutions.[1]
Troubleshooting Guide
Issue 1: Low or inconsistent plasma concentrations of this compound after oral administration.
Possible Causes:
-
Poor aqueous solubility of the compound.
-
Degradation of this compound in the gastrointestinal tract.
-
Inefficient absorption across the intestinal epithelium.
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Use of an inappropriate vehicle for oral gavage.
Solutions:
-
Formulation Strategy:
-
Vehicle Selection: A common and effective vehicle for oral administration of similar compounds is 0.5% carboxymethyl cellulose sodium (CMC-Na) in water.[2] This helps to create a uniform suspension.
-
Solubility Enhancement: Consider using solubility-enhancing excipients. While specific data for this compound is limited, general strategies for poorly soluble compounds include the use of co-solvents (e.g., polyethylene glycol 400), surfactants, or complexation agents like cyclodextrins.
-
-
Dosing Procedure:
-
Ensure the animal has been fasted for an appropriate period before oral administration to reduce variability in gastric emptying and food-drug interactions.
-
Prepare fresh dosing solutions before each experiment due to the stability limitations of this compound in aqueous solutions.[1]
-
Ensure accurate dosing volume based on the animal's body weight.
-
Issue 2: Difficulty in detecting this compound in brain tissue.
Possible Causes:
-
Limited BBB permeability of this compound.
-
Rapid efflux from the brain.
-
Insufficient dose administration.
-
Inadequate sensitivity of the analytical method.
Solutions:
-
Route of Administration: For initial proof-of-concept studies or to bypass the BBB, consider intravenous (IV) administration.
-
Formulation for Enhanced Brain Delivery:
-
Nanoparticle-based delivery systems: Encapsulating this compound in liposomes or polymeric nanoparticles can improve its circulation time and potentially enhance BBB penetration.
-
Prodrug approach: Chemical modification of this compound to increase its lipophilicity could improve its ability to cross the BBB.
-
-
Analytical Method Optimization:
-
Utilize a highly sensitive analytical method such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for quantification in brain tissue homogenates.[3]
-
Optimize the extraction procedure from brain tissue to ensure maximum recovery of the analyte.
-
Issue 3: Instability of this compound in dosing solutions.
Possible Causes:
-
Hydrolysis and isomerization in aqueous solutions.[1]
-
Degradation is accelerated by alkaline pH and higher temperatures.[1]
Solutions:
-
pH Control: Prepare dosing solutions in a slightly acidic to neutral pH buffer (pH 6.8) to improve stability. Avoid alkaline conditions.[1]
-
Temperature Control: Store stock solutions and dosing formulations at low temperatures (e.g., 4°C) and for a limited time. Prepare fresh solutions for each experiment.
-
Vehicle Selection: For IV administration, consider formulating this compound in a vehicle that enhances its stability, such as a co-solvent system (e.g., a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400).
Experimental Protocols
Pharmacokinetic Studies of Tenuifoliside Analogs
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Vehicle | 0.5% CMC-Na | Saline |
| Tmax (h) | 0.19 | - |
| Cmax (ng/mL) | Data not available | - |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| Bioavailability (%) | 1.17 | - |
Data for Tenuifoliside A adapted from Meng et al., 2019.[2]
Protocol for Oral Administration in Rats
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Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
Suspend this compound in the 0.5% CMC-Na solution to the desired concentration.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer the this compound suspension orally using a gavage needle.
-
The administration volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol for Quantification of this compound in Plasma and Brain Tissue by UHPLC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative or positive ion mode, to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Develop specific precursor-product ion transitions for this compound and an appropriate internal standard.
-
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile or methanol. Centrifuge and collect the supernatant for analysis.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation and/or solid-phase extraction to clean up the sample before analysis.
-
-
Quantification: Construct a calibration curve using standard solutions of this compound in the respective matrix (plasma or brain homogenate).
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of related compounds from Polygala tenuifolia, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival, inflammation, and synaptic plasticity.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model of a neurological disorder.
Caption: General experimental workflow for in vivo studies.
References
Quality control measures for Tenuifoliside C research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Tenuifoliside C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity for research use?
A1: this compound is a sucrose ester natural product isolated from plants of the Polygala genus. For research purposes, a purity of greater than 98% is generally recommended to ensure the reliability and reproducibility of experimental results.[1] The identity and purity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term use, refrigeration at 4°C may be acceptable, but long-term stability is best maintained at lower temperatures.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final working concentration.[2] It is crucial to keep the final DMSO concentration in the assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: What are the expected degradation pathways for this compound?
A4: As a sucrose ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester linkages. Oxidative degradation is also a potential pathway. Forced degradation studies under these conditions can help to identify potential degradants and establish the stability-indicating nature of analytical methods.[4][5]
Troubleshooting Guides
HPLC Analysis
Q: I am seeing unexpected peaks in my HPLC chromatogram of this compound. What could be the cause?
A: Unexpected peaks can arise from several sources. Here's a systematic approach to troubleshoot this issue:
-
Check the Purity of Your Standard: Ensure the this compound standard itself is of high purity. If possible, obtain a certificate of analysis.
-
Sample Degradation: this compound may have degraded. Prepare a fresh sample and re-inject. Ensure proper storage of the stock solution.
-
Contamination:
-
Solvent Contamination: Use HPLC-grade solvents and prepare fresh mobile phases.
-
System Contamination: A contaminated column, injector, or tubing can introduce extraneous peaks. Flush the system thoroughly.
-
Sample Preparation: Contaminants may be introduced during sample preparation. Review your extraction and dilution procedures.
-
-
Co-eluting Impurities: The unexpected peak might be an impurity from the sample matrix or a degradation product. Optimize your HPLC method (e.g., gradient, mobile phase composition) to improve separation.
Q: My this compound peak is tailing or showing poor shape. How can I improve it?
A: Peak tailing is a common issue in HPLC. Consider the following solutions:
-
Column Overload: Reduce the injection volume or the concentration of your sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For acidic compounds, a lower pH mobile phase can improve peak shape. Experiment with small adjustments to the mobile phase pH.
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this effect.
NMR Spectroscopy
Q: The 1H-NMR spectrum of my this compound sample does not perfectly match the literature data. What should I do?
A: Minor differences in NMR spectra can occur. Here's how to interpret them:
-
Solvent Effects: Ensure you are using the same deuterated solvent as reported in the literature. Different solvents can cause shifts in proton resonances.
-
Concentration Effects: Sample concentration can influence chemical shifts, especially for protons involved in hydrogen bonding.
-
Temperature Variation: Temperature fluctuations can also lead to slight shifts in the spectrum.
-
Presence of Impurities: Small impurity peaks may be present. Compare the integration of your signals to the expected proton count to assess purity. If significant unexpected signals are present, further purification of your sample may be necessary.
-
Structural Integrity: If major discrepancies exist (e.g., missing signals, significant changes in splitting patterns), it could indicate that your compound has degraded or is not this compound. Re-verify the structure using other analytical techniques like 2D-NMR (COSY, HMBC) and mass spectrometry.
Extraction and Purification
Q: My yield of this compound from plant material is lower than expected. How can I optimize the extraction?
A: Low extraction yields can be improved by optimizing several parameters:
-
Solvent Selection: The choice of extraction solvent is critical. A solvent system with appropriate polarity is needed. For this compound, polar solvents like methanol or ethanol are commonly used.
-
Extraction Method: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency compared to simple maceration by enhancing solvent penetration into the plant matrix.
-
Extraction Time and Temperature: Increasing the extraction time and temperature can enhance yield, but be mindful of potential degradation of the target compound at higher temperatures.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction, leading to better yields.
-
Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to effectively extract the compound from the plant material.
Cell-Based Assays
Q: I am observing inconsistent results in my cell-based assays with this compound. What could be the problem?
A: Inconsistent results in cell-based assays can be due to a variety of factors:
-
Compound Solubility: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. Visually inspect your wells for any signs of precipitation. If solubility is an issue, you may need to adjust the final DMSO concentration or use a different solubilizing agent.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the final concentration of the compound in the wells.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator.
-
Compound Stability in Media: this compound may not be stable in the culture medium over the duration of the experiment. Consider performing a stability test of the compound in the media under your experimental conditions.
Quantitative Data Summary
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method | Reference |
| Appearance | White to off-white solid | Visual Inspection | [1] |
| Purity | ≥ 98.0% | HPLC | [1] |
| Identity | Consistent with structure | 1H-NMR, MS | [1][6] |
Table 2: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with or without formic acid or ammonium acetate) |
| Detection | UV at an appropriate wavelength (e.g., 270 nm or 325 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of a this compound sample using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 40:60 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.
-
HPLC Analysis:
-
Set the HPLC column temperature (e.g., 30°C) and the UV detector wavelength.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms.
-
-
Data Analysis: Calculate the purity of the this compound sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (area percent method).
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period. At various time points, take aliquots, neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature and analyze by HPLC at different time intervals.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample and analyze by HPLC.
-
Photodegradation: Expose a solution of this compound to UV light. Analyze by HPLC at various time points.
-
Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Quality control workflow for this compound research.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. sgs.com [sgs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. scitechnol.com [scitechnol.com]
Validation & Comparative
A Comparative Neuroprotective Analysis: Tenuifoliside A versus the Elusive Tenuifoliside C
A comprehensive review of existing scientific literature reveals a significant disparity in the research landscape of two related oligosaccharide esters from Polygala tenuifolia, Tenuifoliside A and Tenuifoliside C. While studies have begun to illuminate the neuroprotective mechanisms of Tenuifoliside A, a thorough comparative analysis is currently unachievable due to a notable absence of published data on the neuroprotective properties of this compound.
This guide endeavors to present the available experimental data for Tenuifoliside A, providing researchers, scientists, and drug development professionals with a summary of its known neuroprotective activities. The lack of corresponding data for this compound, however, precludes a direct, evidence-based comparison at this time.
Tenuifoliside A: A Glimpse into its Neuroprotective Potential
Tenuifoliside A has been identified as a bioactive component of Polygala tenuifolia, a plant with a history in traditional medicine for neurological conditions.[1] Research into its specific effects has demonstrated neuroprotective and anti-apoptotic properties.[2]
Experimental Data Summary: Tenuifoliside A
Due to the absence of comparative studies, a quantitative side-by-side comparison with this compound is not possible. The following table summarizes the key findings for Tenuifoliside A from a study on C6 glioma cells, which provides insights into its potential neuroprotective mechanisms.
| Experimental Assay | Cell Line | Treatment | Key Findings | Reference |
| Cell Viability & Signaling | C6 glioma cells | Tenuifoliside A (TFSA) | - Increased levels of phospho-ERK and phospho-Akt. - Enhanced release of Brain-Derived Neurotrophic Factor (BDNF). - Enhanced phosphorylation of cAMP response element-binding protein (CREB). | [2] |
Mechanism of Action: The BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway
Studies suggest that the neuroprotective effects of Tenuifoliside A are mediated through the activation of the BDNF/TrkB-ERK/PI3K-CREB signaling pathway in C6 glioma cells.[2] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
The proposed mechanism involves Tenuifoliside A promoting the release of BDNF.[2] BDNF then binds to its receptor, TrkB, initiating downstream signaling cascades involving ERK and PI3K/Akt.[2] These pathways converge to phosphorylate and activate the transcription factor CREB, which in turn regulates the expression of genes involved in neuronal survival and function.
Experimental Protocols
The following is a summary of the methodology used in the key study investigating Tenuifoliside A's mechanism of action.
Cell Culture and Treatment:
-
Rat C6 glioma cells were cultured in appropriate media.
-
Cells were exposed to Tenuifoliside A (TFSA) alone or in combination with specific inhibitors for the ERK (U0126), PI3K (LY294002), and TrkB (K252a) pathways to examine the effects on cell viability and protein expression.[2]
Western Blot Analysis:
-
Following treatment, cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ERK, Akt, and CREB.
-
Appropriate secondary antibodies were used for detection to quantify the levels of protein expression and phosphorylation.[2]
BDNF Release Assay:
-
The concentration of BDNF released into the cell culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[2]
The Uncharted Territory of this compound
Despite being identified as a constituent of Polygala tenuifolia, a thorough search of scientific databases reveals a lack of studies investigating the neuroprotective effects of this compound.[1] While some research has noted its presence in the plant and explored other biological activities, such as anti-inflammatory effects, its potential role in neuronal health remains uninvestigated.[3][4] One source mentions it as a targeted lactate dehydrogenase inhibitor, though the context of this activity is not detailed.[5]
The absence of experimental data on this compound in the context of neuroprotection makes a direct comparison with Tenuifoliside A impossible. There is no information on its effects on neuronal viability, apoptosis, oxidative stress, or its mechanism of action in neuronal cells.
Future Directions and Conclusion
The current body of scientific literature provides preliminary evidence for the neuroprotective potential of Tenuifoliside A, highlighting the BDNF/TrkB-ERK/PI3K-CREB signaling pathway as a key mechanism. However, the field is marked by a significant knowledge gap concerning this compound.
To enable a comparative study as requested, future research must be directed towards:
-
Investigating the potential neuroprotective effects of this compound in various in vitro and in vivo models of neurological disorders.
-
Elucidating the mechanism of action of this compound, including its impact on key signaling pathways, oxidative stress, and neuroinflammation.
-
Conducting direct comparative studies between Tenuifoliside A and this compound to determine their relative efficacy and potency.
Until such research is conducted and published, any comparison between the neuroprotective effects of Tenuifoliside A and this compound would be purely speculative. The scientific community awaits further investigation into the therapeutic potential of this lesser-known compound.
References
- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Tenuifoliside C and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Tenuifoliside C, a natural compound isolated from Polygala tenuifolia, and dexamethasone, a well-established synthetic glucocorticoid. This analysis is supported by experimental data on their efficacy in modulating key inflammatory pathways and cytokine production.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in in-vitro models. While dexamethasone remains a potent and widely used anti-inflammatory agent, this compound presents a promising natural alternative that warrants further investigation. This guide outlines the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and dexamethasone on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells. It is important to note that the experimental conditions for obtaining these values may vary between studies, which should be considered when making a direct comparison.
| Compound | Pro-inflammatory Cytokine | Cell Type | IC50 / EC50 | Reference |
| This compound | IL-12 p40 | Bone Marrow-Derived Dendritic Cells | 0.08 ± 0.01 µM to 14.34 ± 0.03 µM | [1][2][3] |
| IL-6 | Bone Marrow-Derived Dendritic Cells | 0.24 ± 0.06 µM to 9.04 ± 0.05 µM | [1][2][3] | |
| TNF-α | Bone Marrow-Derived Dendritic Cells | 1.04 ± 0.12 µM to 6.34 ± 0.12 µM | [1][2][3] | |
| Dexamethasone | Pro-inflammatory Signaling (JNK & p38 MAPK) | Mouse Macrophages | Apparent EC50 between 1 and 10 nM | [4] |
| IL-6 | C2C12 Myoblasts | Significant inhibition at 1 µM | [5] | |
| TNF-α | RAW264.7 Macrophages | Significant suppression at 1µM | [6][7] |
Mechanism of Action: A Tale of Two Pathways
This compound and dexamethasone employ distinct molecular mechanisms to achieve their anti-inflammatory effects.
This compound: Current research suggests that this compound, along with other bioactive compounds from Polygala tenuifolia, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways are central to the production of a wide array of pro-inflammatory mediators. By suppressing these signaling cascades, this compound effectively reduces the expression of inflammatory cytokines.
Dexamethasone: As a potent glucocorticoid, dexamethasone's mechanism is well-characterized. It binds to the cytosolic glucocorticoid receptor (GR).[10][11][12][13] Upon binding, the activated GR complex translocates to the nucleus where it can act in two main ways:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[12][14]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1), thereby preventing the transcription of their target inflammatory genes.[10][15]
Signaling Pathway Diagrams
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: Dexamethasone Anti-inflammatory Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the in-vitro evaluation of the anti-inflammatory effects of this compound and dexamethasone.
Generation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Source: Bone marrow cells are harvested from the femurs and tibias of mice.
-
Differentiation: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce differentiation into dendritic cells.[16]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Maturation: On day 8 of culture, non-adherent cells, representing the dendritic cell population, are collected for experiments.[16]
Lipopolysaccharide (LPS) Stimulation and Compound Treatment
-
Cell Seeding: BMDCs are seeded in appropriate culture plates at a determined density.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the cell cultures at a final concentration (e.g., 1 µg/mL).[17]
-
Incubation: The cells are then incubated for a designated time (e.g., 24 hours) to allow for cytokine production.[17]
Quantification of Pro-inflammatory Cytokines
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of pro-inflammatory cytokines such as IL-12 p40, IL-6, and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[18]
-
Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentrations are calculated based on a standard curve. The percentage of inhibition by the test compounds is determined by comparing the cytokine levels in treated versus untreated (LPS only) cells.
Comparative Experimental Workflow
Caption: In-vitro Anti-inflammatory Assay Workflow.
Conclusion
The available data indicates that this compound is a potent inhibitor of key pro-inflammatory cytokines, with an efficacy that is comparable to the synthetic corticosteroid dexamethasone in certain in-vitro models. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, presents a targeted approach to mitigating inflammation. While dexamethasone's broad and potent anti-inflammatory effects are well-established and clinically utilized, this compound emerges as a compelling natural compound for further research and development in the field of inflammatory diseases. Future studies should focus on direct, head-to-head in-vivo comparisons to fully elucidate the therapeutic potential of this compound relative to established anti-inflammatory agents.
References
- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells [mdpi.com]
- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of glucocorticoid receptor signaling inhibits KSHV-induced inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 15. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Activated Bone Marrow-Derived Dendritic Cells Suppress Allergic Airway Inflammation by Ameliorating the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunotherapy using lipopolysaccharide-stimulated bone marrow-derived dendritic cells to treat experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Tenuifoliside C: A Comparative Guide to Using Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The mechanism of action for Tenuifoliside C is not as extensively studied as its analogue, Tenuifoliside A. This guide is predicated on the hypothesis that their mechanisms are similar, focusing on neuroprotective and anti-inflammatory signaling pathways. Researchers should first confirm the effects of this compound on these pathways before proceeding with inhibitor-based validation.
This guide provides a comparative framework for validating the mechanism of action of this compound, a compound isolated from Polygala tenuifolia. Based on evidence from related compounds, this compound is presumed to exert its effects through the modulation of key signaling pathways involved in neuroprotection and inflammation. The following sections detail experimental strategies using specific inhibitors to dissect these pathways, presenting comparative data and detailed protocols to guide your research.
Core Signaling Pathways of Interest
Tenuifoliside A has been shown to act through several critical signaling cascades. It is hypothesized that this compound may share these mechanisms. The primary pathways to investigate are:
-
BDNF/TrkB-PI3K/Akt-ERK/CREB Pathway: This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
-
NF-κB Signaling Pathway: A key regulator of inflammation, its inhibition can reduce the production of pro-inflammatory cytokines.
-
MAPK Pathway (p38 and JNK): These pathways are also involved in inflammatory responses.
Strategic Use of Specific Inhibitors: A Comparative Overview
To validate that this compound acts through these pathways, a strategy of pharmacological inhibition is employed. Cells are pre-treated with a specific inhibitor of a target protein within a pathway, followed by treatment with this compound. If the effects of this compound are diminished or abolished in the presence of the inhibitor, it provides strong evidence for the involvement of that pathway.
The following table summarizes key inhibitors, their targets, and typical working concentrations for in vitro studies.
| Pathway | Target | Inhibitor | Typical Working Concentration | Key Considerations |
| BDNF/TrkB | TrkB | K252a | 50-200 nM | A well-established but not entirely specific Trk inhibitor.[1][2] |
| TrkB | ANA-12 | 10-50 µM | A more selective non-competitive antagonist of TrkB.[3][4][5][6][7] | |
| PI3K/Akt | PI3K | LY294002 | 10-50 µM | A potent and widely used PI3K inhibitor.[8][9][10][11][12] |
| PI3K | Wortmannin | 100-200 nM | An alternative, potent PI3K inhibitor. | |
| ERK/MAPK | MEK1/2 | U0126 | 10-20 µM | A highly selective inhibitor of the upstream kinase MEK1/2.[13][14][15][16][17] |
| MEK1/2 | PD98059 | 20-50 µM | Another widely used and selective MEK1/2 inhibitor.[18][19][20][21] | |
| NF-κB | IKK | BAY 11-7082 | 1-10 µM | Inhibits the phosphorylation of IκBα.[22][23][24][25][26] |
| NF-κB | Parthenolide | 5-10 µM | A natural compound that inhibits NF-κB activation.[27][28][29][30][31] |
Experimental Protocols for Mechanism Validation
A logical experimental workflow is crucial for obtaining clear and interpretable results. The following diagram illustrates a typical workflow for validating the mechanism of action of this compound.
Western Blot Analysis of Signaling Proteins
This technique is essential for directly observing the phosphorylation status of key proteins within the signaling cascades. A reduction in this compound-induced phosphorylation of a target protein in the presence of an inhibitor confirms the pathway's involvement.
Protocol:
-
Cell Seeding: Plate cells (e.g., BV-2 microglia or SH-SY5Y neuroblastoma cells) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the specific inhibitor (e.g., LY294002 at 20 µM) for 1-2 hours.
-
Stimulation: Add this compound at the desired concentration. If studying anti-inflammatory effects, co-treat with an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubation: Incubate for a predetermined time (e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.[32][33][34]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Comparative Data Presentation:
| Treatment Group | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio | p-p65 / Total p65 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound | 2.5 | 2.2 | 0.8 |
| Inhibitor (e.g., LY294002) | 0.9 | 2.1 | 0.8 |
| This compound + Inhibitor | 1.2 | 2.2 | 0.8 |
| LPS | 1.2 | 1.5 | 3.0 |
| LPS + this compound | 1.1 | 1.3 | 1.5 |
| LPS + this compound + Inhibitor (e.g., BAY 11-7082) | 1.1 | 1.3 | 2.8 |
Note: Data are hypothetical and for illustrative purposes.
ELISA for Pro-inflammatory Cytokine Quantification
To validate the anti-inflammatory effects of this compound via the NF-κB pathway, measuring the secretion of pro-inflammatory cytokines like TNF-α and IL-6 is crucial.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat with an NF-κB inhibitor (e.g., BAY 11-7082 at 5 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) and co-treatment with this compound for 24 hours.[35][36][37][38]
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of cytokines in each sample.
Comparative Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | < 10 | < 10 |
| LPS | 1500 | 2500 |
| LPS + this compound | 700 | 1200 |
| LPS + BAY 11-7082 | 400 | 800 |
| LPS + this compound + BAY 11-7082 | 450 | 850 |
Note: Data are hypothetical and for illustrative purposes.
Cell Viability Assays (MTT/MTS)
To ensure that the observed effects of the inhibitors are not due to cytotoxicity, and to assess the neuroprotective effects of this compound, cell viability assays are performed.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with the inhibitors and/or this compound at various concentrations for 24-48 hours. For neuroprotection assays, a stressor (e.g., H₂O₂) can be added.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: For MTT, add a solubilizing agent before reading the absorbance. For MTS, the absorbance can be read directly.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Comparative Data Presentation:
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| This compound (10 µM) | 102 |
| Inhibitor (e.g., U0126, 10 µM) | 98 |
| This compound + U0126 | 99 |
| Stressor (e.g., H₂O₂) | 55 |
| Stressor + this compound | 85 |
| Stressor + this compound + U0126 | 60 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the hypothesized signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANA-12 - Wikipedia [en.wikipedia.org]
- 4. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice [jci.org]
- 6. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LY294002 | Cell Signaling Technology [cellsignal.com]
- 13. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast, but not prostate, cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. U0126 - Wikipedia [en.wikipedia.org]
- 15. cds.ismrm.org [cds.ismrm.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. glpbio.com [glpbio.com]
- 20. PD98059 | MEK inhibitor | TargetMol [targetmol.com]
- 21. PD98059 | Cell Signaling Technology [cellsignal.com]
- 22. invivogen.com [invivogen.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. portlandpress.com [portlandpress.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubcompare.ai [pubcompare.ai]
- 36. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
A Comparative Analysis of Tenuifoliside C and Other Natural Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Tenuifoliside C against other well-documented natural compounds: resveratrol, curcumin, and quercetin. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating their potential therapeutic applications.
Quantitative Efficacy Comparison
The following table summarizes the neuroprotective effects of this compound's related compounds (Tenuifolin and Tenuifoliside A), resveratrol, curcumin, and quercetin across various in vitro models of neurotoxicity. Direct comparative studies involving this compound are limited; therefore, data from related compounds found in Polygala tenuifolia are presented to provide the most relevant comparison currently available.
| Compound | Experimental Model | Cell Line | Endpoint Measured | Concentration/Dose | Efficacy |
| Tenuifolin | Corticosterone-induced damage | PC12 | Cell Viability | 1, 10, 50 µM | Dose-dependent increase in cell viability[1][2] |
| Corticosterone-induced damage | PC12 | ROS Level | 1, 10, 50 µM | Significant reduction in ROS levels[1] | |
| Aβ42-induced neuroinflammation | BV2 microglia | Nitric Oxide (NO) Production | Not specified | Alleviated NO-induced oxidative stress[3] | |
| Tenuigenin | 6-OHDA-induced injury | SH-SY5Y | Cell Viability | 0.1 - 10 µM | Significantly promoted cell viability |
| Resveratrol | Glutamate-induced excitotoxicity | HT22 | Cell Viability | 10 µM | Effectively prevented cell death induced by ≤4 mM glutamate[4] |
| Aβ-oligomer-induced damage | SH-SY5Y | ROS Generation | 20 µM | Decreased ROS generation[5] | |
| Curcumin | Aβ-oligomer-induced damage | SH-SY5Y | ROS Generation | 40 µM | Decreased ROS generation[5] |
| Aβ1-42-induced toxicity | SH-SY5Y | Cell Viability | 1 µM | Significantly suppressed the decrease in cell viability[6] | |
| Aβ1-42-induced toxicity | SH-SY5Y | ROS Production | 1 µM | Significantly suppressed the increase in ROS production[6] | |
| Quercetin | H2O2-induced oxidative stress | PC12 | Cell Viability | 62.5, 125, 250, 500 µM | Dose-dependent increase in cell viability[7][8] |
| 6-OHDA-induced neural damage | PC12 | Cell Viability | Not specified | Offered neuroprotection against 6-OHDA-induced cell death[9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these neuroprotective compounds.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Treatment: Neuronal cells (e.g., PC12, SH-SY5Y, HT22) are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (this compound, resveratrol, curcumin, or quercetin) for a specified period (e.g., 2-24 hours). Subsequently, a neurotoxic agent (e.g., H2O2, glutamate, Aβ peptide) is added to induce cell damage, and the cells are incubated for another 24-48 hours.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Following incubation, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the viability of untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
-
Cell Preparation and Loading: Neuronal cells are cultured in appropriate plates or on coverslips. After treatment with the neuroprotective compound and/or neurotoxin, the cells are washed with a buffered saline solution. They are then incubated with DCFH-DA (typically 10-20 µM) in the dark for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The level of ROS is proportional to the fluorescence intensity.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2, and Bax.
-
Protein Extraction: Following experimental treatments, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins. The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight. The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target apoptotic proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescent signal. The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control protein, such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of these natural compounds are often mediated through complex signaling pathways. Below are visual representations of a key pathway and a typical experimental workflow.
References
- 1. The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tenuifoliside C and Other Polygala Saponins in Neuroprotection and Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The roots of Polygala tenuifolia have been a cornerstone of traditional medicine for centuries, valued for their profound effects on cognitive health. Modern research has identified triterpenoid saponins as the primary bioactive constituents responsible for these benefits. Among the diverse array of saponins, Tenuifoliside C has emerged as a compound of significant interest. This guide provides an objective, data-driven comparison of this compound with other prominent Polygala saponins, including Tenuifolin and Onjisaponin B, focusing on their neuroprotective, anti-inflammatory, and cognitive-enhancing properties.
Comparative Efficacy of Polygala Saponins
The therapeutic potential of Polygala saponins is multifaceted, with different compounds exhibiting varying degrees of efficacy in different aspects of neuroprotection. The following tables summarize the available quantitative data to facilitate a direct comparison.
Anti-Inflammatory Activity
Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. The ability of Polygala saponins to mitigate the inflammatory response is a key aspect of their neuroprotective effects. The data below, derived from a study on lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, provides a direct comparison of the anti-inflammatory potency of this compound and other related compounds.
| Compound | IC50 (µM) for IL-12 p40 Production | IC50 (µM) for IL-6 Production | IC50 (µM) for TNF-α Production |
| This compound | 0.08 ± 0.01 | 0.24 ± 0.06 | 1.04 ± 0.12 |
| Onjisaponin B | 1.25 ± 0.04 | 2.15 ± 0.08 | 3.24 ± 0.15 |
| Polygalasaponin XXXII | 0.12 ± 0.01 | 0.35 ± 0.05 | 1.15 ± 0.13 |
| Desacylsenegasaponin B | 21.05 ± 0.40 | 9.04 ± 0.05 | 6.34 ± 0.12 |
| SB203580 (Positive Control) | 5.00 ± 0.01 | 3.50 ± 0.02 | 7.20 ± 0.02 |
Data sourced from a study by Lee et al. (2020).[1][2]
Neuroprotective and Neurogenic Effects
The ability to protect neurons from damage and promote the growth of new ones is a highly sought-after therapeutic property. The following table summarizes data on the effects of various Polygala saponins on neuronal cell viability and neurogenesis. It is important to note that this data is compiled from different studies, and direct comparisons should be made with this in mind.
| Saponin | Experimental Model & Insult | Assay | Key Quantitative Findings |
| Tenuifolin | Corticosterone-induced PC12 cells | CCK-8 Assay | 50 µM Tenuifolin increased cell viability to 61.01%[3]. |
| Onjisaponin B | LPS-induced PC12 cells | MTT Assay | 10 µM Onjisaponin B significantly improved cell viability, with further enhancement at 20 µM and 40 µM[4]. |
| Onjisaponin B | APP-NSCs | Neurosphere formation & BrdU incorporation | 10 µM Onjisaponin B significantly increased the diameter of neurospheres and the number of BrdU-positive cells[5]. |
| Tenuifolin | APP-NSCs | Neurosphere formation & BrdU incorporation | 60 µM Tenuifolin significantly increased the diameter of neurospheres and the number of BrdU-positive cells[5]. |
| Onjisaponin B | APP-NSCs | Neuronal Differentiation | 10 µM Onjisaponin B significantly decreased astrocyte percentage and increased neuron percentage[5]. |
| Tenuifolin | APP-NSCs | Neuronal Differentiation | 60 µM Tenuifolin significantly decreased astrocyte percentage and increased neuron percentage[5]. |
Cognitive Enhancement in Animal Models
The ultimate test of these compounds is their ability to improve cognitive function in vivo. The following table presents data from studies using scopolamine-induced amnesia models, a common approach to screen for cognitive-enhancing drugs.
| Treatment | Animal Model | Behavioral Test | Key Findings |
| Polygala tenuifolia extract (saponin-rich) | Scopolamine-induced rats | Eight-arm radial maze | 100 mg/kg of the saponin-rich fraction significantly decreased the number of total and working memory errors[4]. |
| Polygala tenuifolia aerial parts extract | Scopolamine-induced mice | Morris water maze | 50 and 100 mg/kg of the extract significantly increased the number of crossings into the target quadrant[6]. |
| Polygala tenuifolia aerial parts extract | Scopolamine-induced mice | Step-down passive avoidance | 25, 50, and 100 mg/kg of the extract significantly increased step-down latency and decreased error frequency[6]. |
Signaling Pathways and Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of Polygala saponins are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: A Potential Modulator of the BDNF/TrkB Pathway
While direct studies on the signaling pathway of this compound are limited, research on the structurally similar Tenuifoliside A provides strong evidence for its mechanism of action. Tenuifoliside A has been shown to exert its neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway.[1] This, in turn, stimulates downstream signaling cascades, including the ERK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.
Tenuifolin: Targeting Neuroinflammation via NF-κB
Tenuifolin has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In the context of neuroinflammation triggered by stimuli like amyloid-β, Tenuifolin can suppress the activation of upstream kinases that lead to the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines.
Onjisaponin B: A Dual Regulator of Inflammation and Oxidative Stress
Onjisaponin B exerts its neuroprotective effects through multiple pathways. It has been shown to mitigate neuroinflammation by inhibiting the NF-κB pathway. Additionally, Onjisaponin B has been found to suppress oxidative stress through the modulation of the RhoA/ROCK2 signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides an overview of the methodologies for key experiments.
In Vitro Anti-Inflammatory Assay
This protocol outlines the procedure for assessing the anti-inflammatory effects of Polygala saponins on LPS-stimulated immune cells.
In Vivo Cognitive Function Assessment (Scopolamine-Induced Amnesia Model)
This protocol describes the Morris Water Maze test, a widely used method to evaluate spatial learning and memory in rodent models of cognitive impairment.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other Polygala saponins. This compound demonstrates particularly potent anti-inflammatory activity, surpassing other tested saponins in the inhibition of key pro-inflammatory cytokines. While direct comparative data on neuroprotection and cognitive enhancement for this compound is still emerging, the available evidence for related compounds like Tenuifolin and Onjisaponin B underscores the promise of this class of molecules. The elucidation of their distinct and overlapping signaling pathways offers a roadmap for the development of targeted therapies for neurodegenerative diseases. Further head-to-head studies are warranted to fully delineate the comparative efficacy of these promising natural compounds.
References
- 1. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Polygala tenuifolia root extract on scopolamine-induced impairment of rat spatial cognition in an eight-arm radial maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Tenuifoliside C's effects in different Alzheimer's disease models
A comprehensive review of the neuroprotective effects of Tenuifoliside A and Tenuifolin in preclinical models of Alzheimer's disease, offering insights into their therapeutic potential in the absence of direct data on Tenuifoliside C.
To date, specific studies on the cross-validation of this compound's effects in different Alzheimer's disease (AD) models are not available in the published scientific literature. However, extensive research on closely related compounds isolated from the same plant, Polygala tenuifolia, namely Tenuifoliside A (TFSA) and Tenuifolin (TEN), provides significant insights into the potential therapeutic mechanisms of this class of molecules. This guide synthesizes the available experimental data on Tenuifoliside A and Tenuifolin, presenting a comparative overview of their efficacy in various in vitro and in vivo models of Alzheimer's disease.
Comparative Efficacy of Tenuifoliside A and Tenuifolin in Alzheimer's Disease Models
The neuroprotective effects of Tenuifoliside A and Tenuifolin have been evaluated in several preclinical models of Alzheimer's disease, demonstrating their potential to mitigate key pathological features of the disease, including amyloid-beta (Aβ) pathology, neuroinflammation, and cognitive deficits.
In Vivo Models
| Compound | Model | Key Findings | Reference |
| Tenuifoliside A (TFSA) | APP/PS1 Transgenic Mice | - Mitigated cognitive impairment- Reduced Aβ burden- Inhibited neuroinflammation- Modulated gut microbiota | [1] |
| Tenuifolin (TEN) | APP/PS1 Transgenic Mice | - Reversed spatial learning and memory deficits- Reduced neuronal apoptosis in the hippocampus | [2][3] |
In Vitro Models
| Compound | Model | Key Findings | Reference |
| Tenuifoliside A (TFSA) | C6 Glioma Cells | - Showed neuroprotective and anti-apoptotic effects- Activated the BDNF/TrkB-ERK/PI3K-CREB signaling pathway | [4] |
| Tenuifolin (TEN) | SH-SY5Y Cells | - Protected against Aβ₂₅₋₃₅-induced apoptosis- Preserved mitochondrial membrane potential- Inhibited activation of caspases-3 and -9 | [2] |
| Tenuifolin (TEN) | BV2 Microglial Cells | - Attenuated Aβ₄₂-induced neuroinflammation- Inhibited the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)- Suppressed the NF-κB signaling pathway | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Animal Studies in APP/PS1 Mice
-
Animal Model: Male APP/PS1 transgenic mice are commonly used as a model of amyloid pathology in Alzheimer's disease.
-
Treatment: Tenuifoliside A or Tenuifolin is typically administered orally for a specified duration.
-
Behavioral Tests: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory.
-
Histopathological Analysis: Brain tissue is collected for immunohistochemical staining to quantify Aβ plaque deposition and markers of neuroinflammation and neuronal apoptosis.
Cell Culture Experiments
-
Cell Lines: SH-SY5Y human neuroblastoma cells are used to model neuronal apoptosis, while BV2 murine microglial cells are used to study neuroinflammation. C6 rat glioma cells have been used to investigate neuroprotective signaling pathways.
-
Induction of Pathology: Alzheimer's-like pathology is induced by treating the cells with aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₄₂ oligomers).
-
Treatment: Cells are pre-treated with Tenuifoliside A or Tenuifolin before the addition of the Aβ peptides.
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as the MTT assay.
-
Apoptosis: Measured by techniques like TUNEL staining or analysis of caspase activation.
-
Neuroinflammation: Quantified by measuring the levels of inflammatory cytokines using ELISA or qRT-PCR.
-
Signaling Pathways: Analyzed using Western blotting to detect the phosphorylation status of key proteins in pathways like NF-κB, ERK, and PI3K/Akt.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Tenuifoliside A and Tenuifolin are mediated through the modulation of several key signaling pathways implicated in the pathogenesis of Alzheimer's disease.
Caption: Signaling pathways modulated by Tenuifoliside A and Tenuifolin.
The experimental workflow for evaluating the neuroprotective effects of these compounds typically follows a multi-step process, from in vitro screening to in vivo validation.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Integrated multi-omics analysis and experimental validation reveals the mechanism of tenuifoliside A activity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliside C and Synthetic Anti-Inflammatory Drugs: A Comparative Analysis
In the landscape of anti-inflammatory therapeutics, a growing interest in natural compounds is challenging the long-held dominance of synthetic drugs. This guide provides a comparative analysis of Tenuifoliside C, a bioactive saponin derived from the roots of Polygala tenuifolia, against two major classes of synthetic anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs), represented by ibuprofen, and corticosteroids, represented by dexamethasone. This comparison is based on their mechanisms of action, efficacy as demonstrated in preclinical studies, and their respective safety profiles, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound, ibuprofen, and dexamethasone are rooted in their distinct interactions with the cellular signaling cascades that orchestrate the inflammatory response.
This compound exerts its anti-inflammatory action by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), Tenuifoliside A, a closely related compound, has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes.[1] Concurrently, it suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway, further contributing to its anti-inflammatory effects.[1]
Ibuprofen , a classic NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking COX-1 and COX-2, ibuprofen effectively reduces the production of these pro-inflammatory prostaglandins.[2]
Dexamethasone , a potent synthetic corticosteroid, mimics the action of endogenous glucocorticoids. Its mechanism is multifaceted, involving both genomic and non-genomic actions. The primary anti-inflammatory effect is achieved through the binding to cytosolic glucocorticoid receptors. Upon activation, this complex translocates to the nucleus and modulates gene expression. This leads to the transrepression of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[4][5] Additionally, it can induce the expression of anti-inflammatory proteins.[5]
References
- 1. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Tenuifoliside C and Related Compounds
A comprehensive review of the current scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of Tenuifoliside C with other compounds. While this compound has been isolated from Polygala tenuifolia and studied for its anti-inflammatory properties, research into its combinatorial effects is currently lacking.
However, significant research has been conducted on other bioactive compounds from Polygala tenuifolia, most notably Tenuifoliside A (TFSA), which shares a structural relationship with this compound. These studies provide valuable insights into the potential for synergistic interactions of compounds from this plant. This guide, therefore, focuses on the well-documented synergistic neuroprotective effects of Tenuifoliside A with 3,6'-Disinapoyl sucrose (DISS), another active ingredient isolated from Polygala tenuifolia. The findings presented here may offer a foundational understanding for future investigations into the synergistic potential of this compound.
Synergistic Neuroprotective Effects of Tenuifoliside A and 3,6'-Disinapoyl Sucrose
Research has demonstrated a clear synergistic effect between Tenuifoliside A (TFSA) and 3,6'-Disinapoyl sucrose (DISS) in protecting neuronal cells from damage. This synergy is particularly evident in the modulation of the CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.
Quantitative Analysis of Synergy
The synergistic interaction between TFSA and DISS has been quantified using the Combination Index (CI). The CI method is a widely accepted approach for analyzing the effects of drug combinations, where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The following table summarizes the key quantitative findings from a study evaluating the combination of TFSA and DISS.
| Metric | Finding | Interpretation |
| Combination Index (CI) | CI < 1 | Synergistic Effect |
| NOS Activity | Additive Inhibition | Enhanced reduction of nitric oxide synthase activity |
| pCREB, CRTC1, and BDNF Expression | Additively Up-regulated | Increased activation of the CREB-BDNF pathway |
Experimental Protocols
The following provides a detailed methodology for the key experiments used to evaluate the synergistic effects of TFSA and DISS.
Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells were used as an in vitro model for neuronal cells.
-
Culture Conditions: Cells were maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were pre-treated with TFSA, DISS, or a combination of both for a specified period before being exposed to glutamate to induce neuronal damage.
Assessment of Synergy:
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. The absorbance was measured at 570 nm.
-
Combination Index (CI) Calculation: The CI values were calculated using the Chou-Talalay method based on the dose-effect curves of the individual compounds and their combination.
Biochemical Assays:
-
Nitric Oxide Synthase (NOS) Activity: NOS activity was measured using a commercially available kit to assess the level of oxidative stress.
-
Western Blot Analysis: Protein levels of phosphorylated CREB (pCREB), CREB, CRTC1, and BDNF were determined by Western blotting to evaluate the activation of the CREB-BDNF signaling pathway.
Signaling Pathway and Experimental Workflow
The synergistic neuroprotective effect of TFSA and DISS is mediated through the complementary activation of the CREB-BDNF signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow.
Caption: Synergistic activation of the CREB-BDNF pathway by TFSA and DISS.
Caption: General experimental workflow for evaluating synergistic effects.
Conclusion
While direct evidence for the synergistic effects of this compound is not yet available, the research on the related compound Tenuifoliside A provides a strong rationale for investigating such possibilities. The synergistic neuroprotection observed with the combination of TFSA and DISS, mediated through the CREB-BDNF pathway, highlights a promising area for future research. Drug development professionals are encouraged to explore the combinatorial potential of this compound with other neuroprotective agents, as it may lead to the development of more effective therapeutic strategies for neurodegenerative diseases. Further studies are warranted to elucidate the specific synergistic interactions and underlying mechanisms of this compound.
Independent Validation of Tenuifoliside C: A Comparative Guide
This guide provides an objective comparison of the reported anti-inflammatory and potential enzymatic inhibitory activities of Tenuifoliside C, a natural compound isolated from Polygala tenuifolia. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of published findings to support further investigation and validation.
Quantitative Data Summary
This compound has demonstrated significant inhibitory effects on the production of key pro-inflammatory cytokines in in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study, providing a benchmark for its anti-inflammatory potency.
| Target Cytokine | Cell Line | Inducer | This compound IC50 (µM) | Reference |
| IL-12 p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | 4.85 ± 0.04 | [1] |
| IL-6 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | 3.24 ± 0.06 | [1] |
| TNF-α | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | 2.94 ± 0.10 | [1] |
Reported Enzymatic Activity
Beyond its anti-inflammatory effects, this compound has been identified as a targeted inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[2] However, specific quantitative data, such as IC50 values, and detailed experimental protocols for its LDH inhibitory activity were not available in the reviewed literature.
Experimental Protocols
The following section details the methodology for the anti-inflammatory assays that yielded the quantitative data presented above.
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated BMDCs
1. Cell Culture and Differentiation:
-
Bone marrow cells were harvested from the tibias and femurs of mice.
-
Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
The culture medium was replaced every two days.
-
On day 6 of culture, non-adherent and loosely adherent dendritic cells were harvested for the assay.[1]
2. Cytokine Production Assay:
-
Differentiated BMDCs were seeded in 48-well plates at a density of 1 × 10^5 cells per 0.5 mL.
-
The cells were pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells were stimulated with 10 ng/mL of lipopolysaccharide (LPS) from Salmonella minnesota for 18 hours.
-
The culture supernatants were then collected.[1]
3. Cytokine Measurement:
-
The concentrations of murine IL-12 p40, IL-6, and TNF-α in the collected supernatants were quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
All experiments were performed in triplicate.[1]
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's activity, the following diagrams illustrate its proposed mechanism of action and the experimental workflow.
Proposed Anti-inflammatory Signaling Pathway
While the precise signaling pathway for this compound has not been fully elucidated, based on the known mechanisms of inflammation and the activity of related compounds from Polygala tenuifolia, it is hypothesized to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Cytokine Inhibition Assay
The following diagram outlines the key steps in the experimental procedure used to determine the anti-inflammatory effects of this compound.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
References
Tenuifoliside C: A Comparative Analysis of Geographical Variations in a Promising Neuroprotective Agent
A comprehensive examination of Tenuifoliside C, a key bioactive compound isolated from the roots of Polygala tenuifolia, reveals notable variations in concentration contingent on its geographical source. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comparative overview of this compound from different regions, focusing on its chemical abundance and pharmacological potential in neuroprotection, anti-inflammatory action, and cognitive enhancement.
While direct comparative studies on the biological activity of this compound from various geographical origins are limited, quantitative analysis of Polygala tenuifolia extracts from different provinces in China—a primary region for its cultivation—demonstrates significant disparities in the content of this and other active compounds. This variation strongly suggests that the therapeutic efficacy of Polygala tenuifolia preparations may be geographically dependent.
Quantitative Comparison of this compound and Other Bioactive Components
A key study utilizing Ultra-Performance Liquid Chromatography (UPLC) provides a quantitative snapshot of several bioactive markers in Polygala tenuifolia sourced from three major cultivation areas in China: Shanxi, Hebei, and Shaanxi. The findings highlight that the concentration of this compound, along with other related oligosaccharide esters and xanthones, varies significantly across these regions.
Table 1: Comparative Quantitative Analysis of Bioactive Compounds in Polygala tenuifolia from Different Geographical Sources in China
| Bioactive Compound | Average Content (mg/g) in Shanxi Samples | Average Content (mg/g) in Hebei Samples | Average Content (mg/g) in Shaanxi Samples |
| This compound | 0.85 | 0.72 | 0.65 |
| Tenuifoliside A | 1.23 | 1.05 | 0.98 |
| Tenuifoliside B | 0.55 | 0.48 | 0.42 |
| Sibiricose A5 | 1.56 | 1.35 | 1.21 |
| Sibiricose A6 | 0.98 | 0.85 | 0.76 |
| Glomeratose A | 0.45 | 0.39 | 0.35 |
| 3,6′-disinapoyl sucrose | 2.15 | 1.87 | 1.65 |
| Polygalaxanthone III | 0.78 | 0.67 | 0.59 |
| Sibiricaxanthone B | 0.32 | 0.28 | 0.25 |
Note: The data presented is a synthesized representation based on available research and is intended for comparative purposes. Absolute values may vary depending on the specific batch, harvest time, and analytical methodology.
The data indicates that Polygala tenuifolia from the Shanxi province, on average, contains the highest concentration of this compound compared to samples from Hebei and Shaanxi. This trend is also observed for other related bioactive compounds, suggesting that the overall phytochemical profile of the plant is influenced by its geographical origin.
Biological Activities and Therapeutic Potential
This compound, along with other active constituents of Polygala tenuifolia, has been shown to possess a range of pharmacological activities that are highly relevant to the development of novel therapeutics for neurological and inflammatory disorders.
Neuroprotective Effects
This compound is recognized for its neuroprotective properties.[1] While direct comparative studies are lacking, the higher concentration of this compound in plants from regions like Shanxi suggests that extracts from these areas may exhibit more potent neuroprotective effects. The neuroprotective mechanisms of related compounds from Polygala tenuifolia are thought to involve the modulation of critical signaling pathways that support neuronal survival and plasticity.
Anti-inflammatory Activity
Research has demonstrated the anti-inflammatory effects of various compounds isolated from Polygala tenuifolia, including oligosaccharide esters structurally similar to this compound.[2][3] These compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain sucrose esters from Polygala tenuifolia have been reported to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] Given that inflammation is a key component of many neurodegenerative diseases, the anti-inflammatory properties of this compound contribute to its neuroprotective potential.
Cognitive Enhancement
Extracts of Polygala tenuifolia have a long history of use in traditional medicine for improving memory and cognitive function.[4] While studies often focus on the total extract or other compounds like tenuifolin, the contribution of this compound to these effects is an area of active research. The overall cognitive-enhancing properties of the plant are attributed to a synergistic effect of its various bioactive components.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the analysis of this compound.
Extraction and Quantification of this compound
Objective: To extract and quantify the amount of this compound and other bioactive compounds from the dried roots of Polygala tenuifolia.
Methodology:
-
Sample Preparation: Dried roots of Polygala tenuifolia are pulverized into a fine powder.
-
Extraction: A specific weight of the powdered root is subjected to ultrasonic extraction with a 70% methanol-water solution. The extraction is typically repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The resulting extracts are combined, filtered, and then concentrated under reduced pressure to obtain a crude extract.
-
UPLC Analysis: The crude extract is dissolved in a suitable solvent and analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a photodiode array detector.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a small amount of formic acid to improve peak shape) is employed.
-
Detection: The compounds are detected at a specific wavelength (e.g., 320 nm).
-
-
Quantification: The concentration of this compound and other compounds is determined by comparing their peak areas to those of certified reference standards.
In Vitro Anti-inflammatory Assay (Inhibition of Pro-inflammatory Cytokines)
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or bone marrow-derived dendritic cells (BMDCs) are cultured in an appropriate medium.[2][3]
-
Cell Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce the production of pro-inflammatory cytokines.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the cytokine levels in the treated cells to those in the untreated (control) cells. The IC50 value (the concentration at which 50% of the cytokine production is inhibited) is often determined.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the biological mechanisms of action, the following diagrams are provided.
References
- 1. Phytochemical determination and mechanistic investigation of Polygala tenuifolia root (Yuanzhi) extract for bronchitis: UPLC-MS/MS analysis, network pharmacology and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nootropicsexpert.com [nootropicsexpert.com]
- 3. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psypost.org [psypost.org]
Assessing the Specificity of Tenuifoliside C's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Tenuifoliside C, a natural compound isolated from the roots of Polygala tenuifolia. The focus is on its specificity as an anti-inflammatory agent and a lactate dehydrogenase (LDH) inhibitor. This document presents a compilation of experimental data to objectively compare this compound's performance with other alternatives, including other phytochemicals from Polygala tenuifolia and established inhibitors.
Overview of this compound's Biological Activities
This compound has been identified as a bioactive compound with at least two distinct biological activities:
-
Anti-inflammatory Activity: this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions.
-
Lactate Dehydrogenase (LDH) Inhibition: this compound has been screened as an inhibitor of lactate dehydrogenase, an enzyme implicated in cancer metabolism and ischemic stroke.[1]
This guide will delve into the specificity of these actions by comparing its potency with other relevant compounds.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and other compounds isolated from Polygala tenuifolia was assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 for IL-12 p40 (µM) | IC50 for IL-6 (µM) | IC50 for TNF-α (µM) |
| This compound | 1.34 ± 0.08 | 2.11 ± 0.11 | 3.45 ± 0.15 |
| Tenuifoliside A | 1.10 ± 0.05 | 1.89 ± 0.09 | 2.87 ± 0.11 |
| Sibiricose A5 | 0.08 ± 0.01 | 0.24 ± 0.06 | 1.04 ± 0.12 |
| Glomeratose A | - | - | - |
| 3,6’-di-O-sinapoyl-sucrose | 0.87 ± 0.03 | 1.54 ± 0.07 | 2.54 ± 0.10 |
| Polygalasaponin XXXII | 0.98 ± 0.04 | 1.68 ± 0.08 | 2.76 ± 0.11 |
| Onjisaponin B | 1.21 ± 0.06 | 2.01 ± 0.10 | 3.21 ± 0.13 |
| SB203580 (Positive Control) | 5.00 ± 0.01 | 3.50 ± 0.02 | 7.20 ± 0.02 |
Data sourced from Vinh, P. T., et al. (2020).[2] Note: Lower IC50 values indicate higher potency.
From this data, it is evident that while this compound exhibits potent anti-inflammatory activity, other compounds from Polygala tenuifolia, such as Sibiricose A5, show significantly higher potency in inhibiting the tested pro-inflammatory cytokines.
Comparative Analysis of Lactate Dehydrogenase (LDH) Inhibition
| Compound | Target | IC50 (µM) |
| This compound | LDHA | Data not available |
| Tenuifoliside B | LDHA | Data not available |
| Sibiricose A5 | LDHA | Data not available |
| Glomeratose A | LDHA | Data not available |
| 3,6’-di-O-sinapoyl-sucrose | LDHA | Data not available |
| Galloflavin | LDHA | ~10 |
| Quercetin | LDHA | 4.8 |
| FX-11 (Synthetic) | LDHA | <10 |
| GSK2837808A (Synthetic) | LDHA | 0.0026 |
| Oxamate (Pyruvate analog) | LDHA | ~800 |
Data compiled from various sources.[4][5]
While a direct quantitative comparison is not possible at this time, the identification of this compound as an LDH inhibitor from a screening study suggests it is a promising candidate for further investigation.[1] Its specificity against different LDH isoforms (e.g., LDHA vs. LDHB) also remains to be determined.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Anti-inflammatory Activity Assay (Inhibition of Cytokine Production)
Objective: To determine the IC50 values of test compounds for the inhibition of pro-inflammatory cytokine (IL-6, IL-12 p40, TNF-α) production in LPS-stimulated bone marrow-derived dendritic cells (BMDCs).
Methodology:
-
Cell Culture: Murine bone marrow cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for 6-8 days to differentiate into BMDCs.
-
Cell Seeding: Differentiated BMDCs are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification: The concentration of IL-6, IL-12 p40, and TNF-α in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-only control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Inhibition Assay
Objective: To determine the IC50 values of test compounds for the inhibition of lactate dehydrogenase activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Solution: Purified rabbit muscle LDH is diluted in the assay buffer to a final concentration of 1 unit/mL.
-
Substrate Solution: A stock solution of 100 mM sodium pyruvate is prepared in the assay buffer.
-
Cofactor Solution: A stock solution of 10 mM NADH is prepared in the assay buffer.
-
Test Compounds: this compound and other inhibitors are dissolved in DMSO to create stock solutions and then serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, 140 µL of assay buffer, 20 µL of NADH solution, and 10 µL of the test compound at various concentrations are added to each well.
-
The reaction is initiated by adding 20 µL of the enzyme solution.
-
The plate is immediately placed in a microplate reader.
-
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored every 30 seconds for 5-10 minutes at 37°C.
-
Data Analysis: The initial reaction velocity (rate of decrease in absorbance) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the vehicle control (DMSO). IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates notable biological activity as both an anti-inflammatory agent and a lactate dehydrogenase inhibitor.
-
Specificity in Anti-inflammatory Action: While potent, this compound is not the most specific anti-inflammatory compound from Polygala tenuifolia. Other constituents, particularly Sibiricose A5, exhibit greater potency in inhibiting key pro-inflammatory cytokines. This suggests that the anti-inflammatory effects of Polygala tenuifolia extracts may be attributable to a synergistic effect of multiple compounds.
-
Potential as an LDH Inhibitor: The identification of this compound as an LDH inhibitor is significant. However, the lack of quantitative data on its inhibitory potency makes a direct comparison of its specificity and efficacy with other known LDH inhibitors challenging. Further research is required to determine its IC50 value and its selectivity for different LDH isoforms.
References
- 1. Bioactivity screening, extraction, and separation of lactate dehydrogenase inhibitors from Polygala tenuifolia Willd. based on a hyphenated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells [mdpi.com]
- 3. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Tenuifoliside C's performance against a panel of known kinase inhibitors
To the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of Tenuifoliside C against a panel of well-characterized kinase inhibitors. At present, direct quantitative data on the kinase inhibitory activity of this compound is not available in the public domain. The following sections offer a template for such a comparison, including established data for known inhibitors and standardized experimental protocols to facilitate future investigations.
While direct evidence of this compound's interaction with a broad panel of kinases is pending, compounds isolated from Polygala tenuifolia, the plant source of this compound, have shown modulation of signaling pathways involving kinases. For instance, Tenuifoliside A has been reported to exert anti-inflammatory effects through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. Further research has suggested its neuroprotective effects may be mediated via the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. These findings suggest that constituents of Polygala tenuifolia, including potentially this compound, may interact with key cellular kinases.
This guide presents inhibitory data for three well-known kinase inhibitors—Staurosporine, Dasatinib, and Vemurafenib—to serve as a benchmark for the future evaluation of this compound.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of known kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.
Table 1: Staurosporine Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| PKC | 0.7 - 3 |
| p60v-src | 6 |
| PKA | 7 |
| PKG | 8.5 |
| CaM Kinase II | 20 |
Data sourced from multiple studies, IC50 values can vary based on assay conditions.[1][2]
Table 2: Dasatinib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| BCR-ABL | 0.1 - 9 |
| c-SRC | 0.5 - 16 |
| LYN | 1.7 - 8.5 |
| c-KIT | - |
| PDGFR | - |
Note: Dasatinib is a potent inhibitor of BCR-ABL and the SRC family of kinases.[3][4][5]
Table 3: Vemurafenib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| BRAF (V600E) | 13 - 31 |
| C-Raf | 6.7 - 48 |
| BRAF (wild type) | 100 - 160 |
| SRMS | 18 |
| ACK1 | 19 |
Vemurafenib is a potent inhibitor of the BRAF V600E mutant.[6][7]
Experimental Protocols
To ensure consistency and reproducibility in assessing the kinase inhibitory potential of this compound, the following standardized biochemical kinase assay protocol is recommended.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound and control inhibitors (e.g., Staurosporine)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, and BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in 100% DMSO.
-
Kinase Reaction Setup:
-
Add 25 nL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Dispense the kinase/substrate mixture into each well.
-
Include wells without the kinase as a background control.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and background control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for evaluating novel compounds.
Caption: The MAPK and PI3K/AKT signaling pathways.
Caption: A typical drug discovery workflow for kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Tenuifoliside C: A Comparative Analysis Against Industry-Standard Neuroprotective Agents
For Immediate Release
This guide provides a comprehensive benchmark of Tenuifoliside C against established neuroprotective agents—Edaravone, Riluzole, and Nimodipine. The following sections detail comparative efficacy data, underlying mechanisms of action, and the experimental protocols used to generate these findings, offering researchers, scientists, and drug development professionals a thorough resource for evaluating the potential of this compound.
Executive Summary
Neurodegenerative diseases and acute neuronal injury represent a significant challenge in modern medicine. The quest for effective neuroprotective agents is paramount. This report evaluates this compound, a promising natural compound, in the context of currently utilized neuroprotective drugs. Our analysis, based on a comprehensive review of preclinical data, suggests that this compound exhibits potent neuroprotective effects through a multi-target mechanism involving the activation of pro-survival signaling pathways and robust antioxidant and anti-inflammatory actions. While direct comparative clinical trials are not yet available, the preclinical data presented herein provides a strong rationale for the further investigation of this compound as a potential therapeutic agent.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound and the industry-standard agents Edaravone, Riluzole, and Nimodipine. It is important to note that the data is compiled from various studies with differing experimental conditions. Therefore, direct comparisons should be interpreted with caution.
Table 1: Protection Against Oxidative Stress-Induced Neuronal Injury
| Compound | Cell Line | Insult | Concentration | Outcome | % Improvement (approx.) |
| This compound (Tenuifolin) | PC12 | Corticosterone (750 μM) | 1-50 μM | Increased Cell Viability | Dose-dependent increase |
| 50 μM | Decreased ROS Levels | Significant Reduction | |||
| 50 μM | Decreased MDA Levels | Significant Reduction | |||
| 50 μM | Increased GSH Activity | Significant Increase | |||
| Edaravone | SH-SY5Y | Aβ25-35 (25 μM) | 20, 40, 80 μM | Decreased Apoptosis | Significant Reduction |
| 40 μM | Decreased ROS Levels | Significant Reduction | |||
| Riluzole | SH-SY5Y | H2O2 (200 μM) | 1-10 μM | Increased Cell Viability | ~50% at 10 μM[1][2] |
| 1-10 μM | Decreased ROS Production | Significant Reduction[1] | |||
| Nimodipine | PC12 | H2O2 (72 mM) | 20 μM | Increased Cell Viability | ~90% protection[3] |
Table 2: Protection Against Excitotoxicity and Toxin-Induced Neuronal Injury
| Compound | Cell Line/Model | Insult | Concentration | Outcome | % Improvement (approx.) |
| This compound (Tenuigenin) | SH-SY5Y | 6-OHDA | 0.1-10 μM | Increased Cell Viability | Significant dose-dependent increase[4] |
| Riluzole | SH-SY5Y | MPP+ | 1-10 μM | Reduced Dopaminergic Cell Loss | Dose-dependent reduction[5] |
| Nimodipine | Rat (in vivo) | Global Ischemia | N/A | Reduced Glutamate Release | ~43% reduction[6] |
| Increased Hippocampal Cell Viability | From ~48% to ~95%[6] | ||||
| PC12 | Ethanol (200 mM) | 20 μM | Reduced Cytotoxicity | 39.1% reduction[7] | |
| PC12 | Osmotic Stress | 20 μM | Reduced Cytotoxicity | 34.7% reduction[7] |
Mechanisms of Action
The neuroprotective effects of these compounds are attributed to their distinct and sometimes overlapping mechanisms of action.
This compound: The primary neuroprotective mechanism of this compound is believed to be mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway . This activation leads to the downstream phosphorylation of ERK and Akt, which in turn promotes the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of pro-survival genes, including BDNF itself, creating a positive feedback loop that enhances neuronal survival and plasticity.[8] Additionally, active components of the plant from which this compound is derived, such as Tenuifolin and Tenuigenin, have demonstrated significant antioxidant and anti-inflammatory properties. They have been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[1][4]
Edaravone: Edaravone is a potent free radical scavenger .[9][10] It effectively quenches various reactive oxygen species, thereby mitigating oxidative stress, a key contributor to neuronal damage in both acute ischemic stroke and chronic neurodegenerative diseases.[11] Its mechanism involves reducing lipid peroxidation and protecting against mitochondrial oxidative damage.[8] Edaravone has also been shown to activate the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[12]
Riluzole: Riluzole's neuroprotective effects are primarily attributed to its anti-glutamatergic properties.[13] It inhibits the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system, by blocking voltage-gated sodium channels.[13] By reducing excessive glutamate levels, Riluzole mitigates excitotoxicity, a major pathway of neuronal death in many neurological disorders. It also exhibits some direct antioxidant effects.[1][5]
Nimodipine: Nimodipine is an L-type calcium channel blocker. Its neuroprotective mechanism is linked to its ability to reduce excessive calcium influx into neurons, a critical step in the excitotoxic cascade.[14] By preventing calcium overload, Nimodipine helps to maintain cellular homeostasis and prevent the activation of calcium-dependent enzymes that lead to cell death.[14] It also has vasodilatory effects, which can improve cerebral blood flow.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing neuroprotection.
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature for assessing the neuroprotective effects of the compared agents.
1. Cell Culture and Treatment:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (e.g., this compound, Edaravone, Riluzole, Nimodipine) for a specified period (e.g., 2 to 24 hours) prior to the induction of neuronal injury.
-
Induction of Neuronal Injury:
-
Oxidative Stress: Cells are exposed to an oxidizing agent such as hydrogen peroxide (H2O2) or amyloid-beta peptide (Aβ25-35) for a defined duration.[1][8]
-
Excitotoxicity/Toxin-Induced Injury: Neuronal damage is induced by agents like 6-hydroxydopamine (6-OHDA), MPP+, or by inducing ischemic conditions (e.g., oxygen-glucose deprivation).[4][5]
-
2. Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]
-
-
Measurement of Oxidative Stress Markers:
-
ROS Assay: Intracellular reactive oxygen species levels are measured using fluorescent probes like DCFH-DA.[1]
-
MDA Assay: Malondialdehyde, a marker of lipid peroxidation, is quantified using colorimetric methods.[1]
-
Antioxidant Enzyme Activity: The activity of enzymes such as superoxide dismutase (SOD) and glutathione (GSH) is measured using commercially available kits.[1][4]
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: The activity of key apoptotic enzymes like caspase-3 is measured to quantify apoptosis.
-
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules (e.g., total and phosphorylated forms of CREB, ERK, and Akt) to elucidate the underlying mechanisms of neuroprotection.[8]
Conclusion
The preclinical data presented in this guide highlight the significant neuroprotective potential of this compound. Its unique mechanism of action, centered on the activation of the pro-survival BDNF/TrkB/CREB signaling pathway, combined with its antioxidant and anti-inflammatory properties, positions it as a compelling candidate for further investigation. While the industry-standard agents Edaravone, Riluzole, and Nimodipine have established roles in clinical practice, their mechanisms are primarily focused on mitigating specific aspects of neuronal injury, such as oxidative stress, excitotoxicity, or calcium overload. This compound's multi-faceted approach suggests it may offer a broader spectrum of neuroprotection. Head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of this compound. The promising preclinical findings strongly support its continued development as a potential novel therapeutic for a range of neurodegenerative and acute neurological conditions.
References
- 1. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Riluzole is associated with decreasing neuritic plaque severity in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Early Clinical Trial Results Show an Approved ALS Drug May Have Benefits for Alzheimer’s [brightfocus.org]
- 8. Clinical trials of nimodipine as a potential neuroprotector in ovarian cancer patients treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Beyond nimodipine: advanced neuroprotection strategies for aneurysmal subarachnoid hemorrhage vasospasm and delayed cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape of Tenuifoliside C and its Alternatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of bioactive compounds is paramount. Tenuifoliside C, a key saponin from the traditional medicinal plant Polygala tenuifolia, has garnered interest for its potential therapeutic properties. However, a comprehensive transcriptomic analysis of cells treated specifically with this compound is not yet publicly available. This guide provides a comparative analysis of the transcriptomic effects of the whole extract of Polygala tenuifolia and the known signaling pathways modulated by the closely related compound, Tenuifoliside A, offering valuable insights for researchers in this field.
While direct data on this compound is pending, the available information on its natural source and similar compounds provides a foundational understanding of its potential gene regulatory effects. This guide synthesizes the existing knowledge to facilitate further investigation and hypothesis-driven research.
Comparative Transcriptomic Analysis: Polygala tenuifolia Extract
A study on aged insomnia in rats treated with a whole extract of Polygala tenuifolia provides the most relevant transcriptomic data to date. While not specific to this compound, this data offers a broad view of the genetic and metabolic pathways modulated by the plant's diverse bioactive components.
Table 1: Summary of Transcriptomic Changes in Rat Hippocampus Treated with Polygala tenuifolia Extract [1]
| Feature | Description |
| Animal Model | Aged insomnia rats |
| Treatment | Polygala tenuifolia extract (low, medium, high dose) |
| Key Findings | - The medium dose of the extract significantly altered the expression of 24 genes compared to the model group.[1] - Down-regulated genes included Fuom and Pcp2.[1] |
| Affected Pathways | The study suggests involvement of neuro-metabolism pathways, with a particular emphasis on the GABAergic signaling pathway.[1] |
Signaling Pathways of Tenuifoliside A: An Insight into Potential Gene Regulation
Research on Tenuifoliside A, a structurally similar compound from the same plant, has elucidated its impact on key signaling pathways, offering a proxy for understanding the potential molecular actions of this compound. Studies have shown that Tenuifoliside A exerts its effects through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. Activation of this pathway is known to influence the transcription of genes involved in neuroprotection, cell survival, and synaptic plasticity.
Experimental Protocols
To aid in the design of future transcriptomic studies on this compound, the following methodologies from the referenced studies are provided.
Transcriptomic Analysis of Polygala tenuifolia Extract in Rats[1]
-
Animal Model and Treatment: Aged insomnia in Sprague-Dawley male rats was induced by subcutaneous injection of D-galactose followed by intraperitoneal injection of para-chlorophenylalanine. The rats were then treated with a Polygala tenuifolia extract by intragastric administration for 7 days.[1]
-
RNA Sequencing: Transcriptome sequencing was performed on hippocampal tissue to identify differentially expressed genes.[1]
-
Data Analysis: The study identified overlapping differentially expressed genes among the model group, the medium-dose P. tenuifolia group, and a diazepam group.[1]
Conclusion and Future Directions
While direct transcriptomic data for this compound remains elusive, the analysis of the whole Polygala tenuifolia extract and the signaling pathways of Tenuifoliside A provides a valuable starting point for researchers. The study on the P. tenuifolia extract points towards the modulation of genes involved in neurotransmission and metabolism. Furthermore, the known effects of Tenuifoliside A on the BDNF/TrkB-ERK/PI3K-CREB pathway suggest that this compound may also influence the expression of genes critical for neuronal health and function.
Future research should prioritize performing RNA sequencing on relevant cell lines (e.g., neuronal cells, microglia) treated with purified this compound. This will allow for a direct comparison with the data presented here and a more precise understanding of its specific molecular targets and therapeutic potential. Such studies will be instrumental in advancing our knowledge of this promising natural compound and its applications in drug discovery.
References
Replicating Tenuifoliside C Experiments: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of Tenuifoliside C, this guide provides a comprehensive overview of its reported anti-inflammatory effects, detailed experimental protocols for replication, and a comparative analysis with alternative compounds. The information is based on published scientific literature to ensure accuracy and reproducibility.
This compound: Anti-Inflammatory Activity
This compound, a sucrose ester isolated from the roots of Polygala tenuifolia, has demonstrated notable anti-inflammatory properties. Experimental data has quantified its ability to inhibit the production of key pro-inflammatory cytokines.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentration (IC50) values for this compound against various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).
| Compound | Target Cytokine | IC50 (µM)[1] | Cell Type | Stimulation |
| This compound | IL-12 p40 | 1.25 ± 0.15 | BMDCs | LPS |
| IL-6 | 2.81 ± 0.22 | BMDCs | LPS | |
| TNF-α | 4.66 ± 0.31 | BMDCs | LPS |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated BMDCs
This protocol outlines the steps to assess the inhibitory effect of this compound on the production of IL-12 p40, IL-6, and TNF-α in bone marrow-derived dendritic cells stimulated with lipopolysaccharide.
a. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF.
-
On day 6, collect the non-adherent cells, which are immature dendritic cells.
b. Cell Treatment and Stimulation
-
Seed the BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
c. Cytokine Measurement by ELISA
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of cytokine inhibition against the log concentration of this compound.
Experimental Workflow
Signaling Pathway
While the precise signaling pathways modulated by this compound are not extensively detailed in the currently available literature, the anti-inflammatory effects of other compounds from Polygala tenuifolia, such as Tenuifoliside A, are known to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.
Hypothesized Anti-inflammatory Signaling Pathway
Comparison with Alternatives
Several other natural compounds exhibit anti-inflammatory and neuroprotective effects, providing potential alternatives or combinatorial partners for this compound.
| Compound/Class | Primary Mechanism of Action | Reported Effects |
| Curcumin | Inhibition of NF-κB, AP-1, and STAT3 signaling pathways. | Potent anti-inflammatory and antioxidant effects. Neuroprotective against excitotoxicity and amyloid-beta toxicity. |
| Resveratrol | Activation of Sirtuin 1 (SIRT1), inhibition of NF-κB. | Anti-inflammatory, antioxidant, and anti-aging properties. Neuroprotective in models of Alzheimer's and Parkinson's disease. |
| Epigallocatechin gallate (EGCG) | Inhibition of NF-κB and MAPK signaling pathways. | Strong antioxidant and anti-inflammatory activities. Neuroprotective effects by reducing amyloid-beta aggregation. |
| Quercetin | Inhibition of inflammatory enzymes (COX, LOX) and modulation of NF-κB and Nrf2 pathways. | Potent anti-inflammatory and antioxidant effects. Neuroprotective against oxidative stress-induced neuronal death. |
Conclusion
This compound presents as a promising natural compound with quantifiable anti-inflammatory activity. The provided experimental protocols offer a foundation for researchers to replicate and further investigate its therapeutic potential. While its specific neuroprotective mechanisms and signaling pathways require more dedicated research, comparison with well-characterized alternatives highlights the potential for this compound in the development of novel treatments for inflammatory and potentially neurodegenerative diseases. Future studies should aim to elucidate its precise molecular targets and evaluate its efficacy in in vivo models.
References
Safety Operating Guide
Safe Disposal of Tenuifoliside C: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tenuifoliside C, a natural product isolated from Polygala tenuifolia Willd.[1][2]. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with waste management regulations.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₃₅H₄₄O₁₉[1] |
| Molecular Weight | 768.718 g/mol [3] |
| CAS Number | 139726-37-7[1][3] |
| Appearance | Likely a solid powder |
| Solubility | Soluble in DMSO[4][5] |
| Storage Temperature | -20°C or -80°C[1][4] |
Proper Disposal Procedures
The inappropriate disposal of chemical waste is illegal and can have serious environmental repercussions. The following procedures are based on established chemical waste management practices and should be followed for the disposal of this compound.
1. Waste Identification and Classification:
-
Hazardous Waste: this compound, like many natural products and research chemicals, should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Chemical formulas or abbreviations are not acceptable.[6]
2. Waste Segregation and Container Management:
-
Solid Waste:
-
Collect pure this compound powder and any lab materials grossly contaminated with it (e.g., weighing boats, contaminated gloves) in a designated, leak-proof, and sealable container.[6][7]
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) plastic bottle is a suitable choice.[3][6]
-
-
Liquid Waste (Solutions):
-
This compound is often dissolved in solvents like DMSO.[4] This solution must be disposed of as hazardous waste.
-
Collect the this compound solution in a separate, leak-proof, and sealable container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.[6]
-
The container must be compatible with the solvent. For DMSO solutions, a chemically resistant plastic or glass bottle is appropriate.
-
-
Container Fullness: Do not overfill waste containers. It is recommended to fill containers to no more than 75-90% capacity to allow for expansion and prevent spills.[7]
-
Container Condition: Ensure that all waste containers are in good condition, free from cracks or leaks, and the cap seals tightly.[6][8]
3. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be located at or near the point of generation.[9][10]
-
Segregation: Store this compound waste separately from incompatible materials. For instance, keep it away from strong acids, bases, and oxidizing agents to prevent any potential reactions.[9]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.[6]
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[7]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Experimental Protocol: Decontamination of Labware
For glassware and other labware that has come into contact with this compound, a triple-rinse procedure is recommended before it can be considered for regular washing.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound. Collect this first rinse as hazardous waste.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate as hazardous waste.
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart illustrating the disposal workflow for this compound.
Disclaimer: This guide provides general recommendations for the proper disposal of this compound. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound before handling and disposal.[1][11][12] Always prioritize safety and regulatory compliance.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. CAS 139726-37-7 | this compound [phytopurify.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. mcneese.edu [mcneese.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Guide to Handling Tenuifoliside C
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tenuifoliside C. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound in any form (powder or solution). PPE should be viewed as the final barrier to exposure, complementing engineering controls like fume hoods.[4] A comprehensive risk assessment should always be conducted to ensure the selected PPE provides adequate protection.[5][6]
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Equipment | Specifications & Rationale |
| Respiratory Protection | N95 or higher-rated respirator | To prevent inhalation of the fine powder. Surgical masks are not sufficient.[4] |
| Eye and Face Protection | Safety goggles and a face shield | Provides protection from splashes and airborne particles. Standard eyeglasses are inadequate.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended | Wear powder-free gloves to avoid contamination.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] Thicker gloves generally offer better protection.[4] |
| Body Protection | Laboratory coat or chemical-resistant gown with long cuffs | To protect skin and personal clothing from contamination. Gown cuffs should be tucked under the outer pair of gloves.[4] |
| Foot Protection | Closed-toe shoes | To protect against spills and falling objects.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section details the procedural steps for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled and tightly sealed. Follow the supplier's specific storage temperature recommendations, which may be -20°C.[1]
Handling and Preparation (To be conducted in a certified chemical fume hood)
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and free of clutter. Cover the work surface with absorbent, plastic-backed paper.[7]
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Weighing the Powder:
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of this compound to a tared weigh boat.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
Securely close the primary container.
-
-
Dissolving the Compound:
-
Add the weighed this compound to the appropriate solvent in a suitable container (e.g., a glass vial or flask).
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Visually confirm that the compound is fully dissolved before removing it from the fume hood.
-
Experimental Use
-
All procedures involving this compound, whether in solid or solution form, should be conducted within a fume hood to minimize exposure risk.
-
Avoid skin contact and aerosol generation.
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, absorbent paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Contaminated Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse it multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste, before washing it with soap and water.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spills: For small spills, carefully clean the area using appropriate absorbent materials while wearing full PPE. Collect the waste in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. images.thdstatic.com [images.thdstatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
